4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYAREKUCOWVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680963 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-64-9 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
Abstract
This compound, also known as 4-Bromo-2-methyl-7-azaindole, is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its structural motif, featuring the versatile pyrrolo[2,3-b]pyridine core, is a recognized pharmacophore present in numerous biologically active molecules, including novel kinase inhibitors and agents targeting oncology and neuroscience pathways[1]. The strategic placement of a bromine atom at the C4-position provides a crucial functional handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery programs[1]. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key building block, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of this compound is most logically approached in two distinct phases:
-
Core Heterocycle Formation : Construction of the foundational 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole) scaffold.
-
Regioselective Halogenation : Introduction of a bromine atom specifically at the C4-position of the pre-formed azaindole ring system.
This strategy allows for the isolation and purification of the core intermediate before proceeding to the more nuanced regiochemical challenges of electrophilic aromatic substitution on this specific heterocyclic system.
References
The Strategic Intermediate: A Technical Guide to 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its chemical identity, synthesis, reactivity, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Identity and Properties
This compound, also known as 4-Bromo-2-methyl-7-azaindole, is a bicyclic aromatic compound. The fusion of a pyrrole ring to a pyridine ring creates the 7-azaindole scaffold, which is recognized as a "privileged structure" in drug discovery. This scaffold is a bioisostere of indole and purine, enabling it to form key hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[1][2] The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position provides crucial handles for synthetic diversification and modulation of biological activity.
Structural Representation:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Identifier | Value | Source |
| CAS Number | 1014613-64-9 | [3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Appearance | Typically a solid | |
| Purity | >97% (typical) | |
| Boiling Point | ~342.3 °C (Predicted) | |
| Storage | Store at 4°C, protect from light |
Synthesis and Chemical Reactivity
The synthesis of substituted 7-azaindoles like this compound often involves multi-step sequences. A common and effective strategy for introducing a halogen at the 4-position of the 7-azaindole core is through N-oxidation followed by halogenation.
General Synthetic Workflow:
Caption: General synthetic pathway for 4-halo-7-azaindoles.
Detailed Protocol (Adapted from General Methods):
A plausible synthetic route, adapted from established methods for preparing 4-halo-7-azaindoles, is as follows[4]:
-
N-Oxidation: 2-Methyl-7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable organic solvent (e.g., THF or ethylene glycol monomethyl ether). The reaction is typically carried out at a low temperature (5-15 °C) for several hours to yield 2-Methyl-7-azaindole-N-oxide. The rationale for this step is to activate the pyridine ring for subsequent nucleophilic attack.
-
Bromination: The intermediate N-oxide is then reacted with a brominating agent, such as phosphorus oxybromide (POBr₃), in a solvent like acetonitrile. A catalyst, for instance, diisopropylethylamine (DIPEA), may be added to facilitate the reaction, which is typically heated to 80-100 °C for several hours. This step regioselectively installs the bromine atom at the C4 position.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to neutralize the mixture and remove inorganic byproducts. The crude product is then extracted with an organic solvent and purified, typically by silica gel chromatography, to afford the final this compound.
Reactivity and Strategic Importance:
The bromine atom at the C4 position is the key to the synthetic utility of this molecule. It is well-suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. This compound can be coupled with a wide array of boronic acids or boronate esters to introduce new substituents at the C4 position. This reaction is fundamental in building the complex molecular architectures required for potent and selective kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the C4 position. This is particularly important for kinase inhibitors, as the C4 substituent often interacts with the solvent-exposed region of the ATP-binding pocket.
-
Sonogashira Coupling: This allows for the introduction of alkyne groups, which can be further functionalized.
The N-H of the pyrrole ring can be protected with groups like tosyl (Ts) or Boc to prevent side reactions and improve solubility, and then deprotected at a later stage of the synthesis.[5]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 7-azaindole scaffold is a cornerstone in the design of inhibitors for several important kinase families implicated in cancer and inflammatory diseases. This compound serves as a critical starting material or intermediate for the synthesis of these inhibitors.
Key Therapeutic Targets:
-
Janus Kinases (JAKs): JAKs are a family of tyrosine kinases that are crucial for cytokine signaling. Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis, and certain cancers. The 7-azaindole core mimics the adenine part of ATP, binding to the hinge region of the JAK kinase domain. The C4 position, functionalized from the bromo-intermediate, allows for the introduction of substituents that confer potency and selectivity for specific JAK isoforms (e.g., JAK1, JAK3).
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a serine/threonine kinase that plays a master role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. 5-Aryl-2,4-diaminopyrimidine compounds, which can be synthesized using intermediates derived from functionalized 7-azaindoles, have been identified as potent IRAK4 inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of FGFR1, 2, and 3.[6]
-
Other Kinases: The versatility of the 4-bromo-7-azaindole scaffold has been exploited to develop inhibitors for a range of other kinases, including Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) and Colony-Stimulating Factor 1 Receptor (CSF1R).[7][8]
Illustrative Synthetic Application (Hypothetical Suzuki Coupling):
References
- 1. 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
A Spectroscopic Investigation of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. Known also as 4-Bromo-2-methyl-7-azaindole, this compound's structural elucidation through modern spectroscopic techniques is fundamental to its application in complex organic synthesis. This document will detail the expected and observed data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, offering insights into the interpretation of this data for researchers and scientists in the field.
Introduction
This compound (CAS 1014613-64-9) is a substituted 7-azaindole, a class of compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The strategic placement of the bromine atom and the methyl group on the pyrrolo[2,3-b]pyridine core provides versatile handles for further chemical modifications, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of this building block, ensuring the reliability of subsequent synthetic transformations. This guide will draw upon spectral data from closely related analogs to provide a robust framework for understanding the spectroscopic signature of the title compound.[1][2][3]
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name this compound, consists of a fused pyridine and pyrrole ring system. The key structural features to be identified by spectroscopy are the pyrrolo[2,3-b]pyridine core, the methyl group at the 2-position, and the bromine atom at the 4-position.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol:
-
Ionization Mode: Electron Ionization (EI) is typically used for relatively small, thermally stable organic molecules. Electrospray Ionization (ESI) would be employed for a less destructive analysis, often from a solution.
-
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer is commonly used.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
Data Interpretation:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately 1:1 ratio of 79Br and 81Br isotopes). The nominal molecular weight is 211 g/mol . Therefore, we anticipate molecular ion peaks at m/z 210 and 212.
Expected Fragmentation Pathway:
The fragmentation of the molecular ion will likely proceed through several key pathways, including the loss of the methyl group, the bromine atom, and fragmentation of the heterocyclic ring system.
Caption: Proposed EI Mass Spectrometry Fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples. Alternatively, the sample can be prepared as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm-1.
Data Interpretation:
The IR spectrum will provide confirmatory evidence for the key functional groups within the molecule.
| Wavenumber (cm-1) | Vibration | Interpretation |
| 3400-3300 | N-H Stretch | Indicates the presence of the pyrrole N-H group. This peak may be broad. |
| 3100-3000 | C-H Stretch (aromatic) | Aromatic C-H bonds of the pyrrolo[2,3-b]pyridine ring system. |
| 2950-2850 | C-H Stretch (aliphatic) | C-H bonds of the methyl group. |
| 1620-1450 | C=C and C=N Stretch | Characteristic absorptions for the aromatic heterocyclic core. |
| 1400-1300 | C-H Bend (aliphatic) | Bending vibration of the methyl group. |
| 800-600 | C-Br Stretch | Indicates the presence of the bromo substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: 1H NMR, 13C NMR, and 2D correlation experiments such as COSY and HSQC are typically performed.
1H NMR Data Interpretation:
The 1H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. Based on data from related substituted 7-azaindoles, the following chemical shifts are predicted:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H6 | 8.0 - 8.2 | d | ~5.0 |
| H5 | 7.0 - 7.2 | d | ~5.0 |
| H3 | 6.3 - 6.5 | s | - |
| 2-CH3 | 2.4 - 2.6 | s | - |
The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent. The protons on the pyridine ring (H5 and H6) will appear as doublets due to coupling to each other. The pyrrole proton (H3) is expected to be a singlet, and the methyl protons will also appear as a singlet.
13C NMR Data Interpretation:
The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C7a | 148 - 152 |
| C2 | 145 - 148 |
| C6 | 142 - 145 |
| C4 | 115 - 120 |
| C5 | 112 - 116 |
| C3a | 128 - 132 |
| C3 | 98 - 102 |
| 2-CH3 | 14 - 18 |
2D NMR Correlation Workflow:
Caption: Expected 2D NMR correlations (COSY and HSQC) for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through MS, IR, and NMR techniques provides a detailed and unambiguous confirmation of its chemical structure. The characteristic isotopic pattern in the mass spectrum, the specific vibrational bands in the IR spectrum, and the unique set of chemical shifts and coupling patterns in the NMR spectra collectively serve as a reliable fingerprint for this important synthetic intermediate. This guide provides researchers and drug development professionals with the foundational knowledge to confidently identify and utilize this compound in their synthetic endeavors. While actual spectral data is proprietary to suppliers, the analysis presented here, based on established principles and data from analogous structures, offers a robust predictive framework.[4][5]
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1014613-64-9 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. 1014613-64-9 | this compound - Moldb [moldb.com]
A Theoretical and Computational Chemistry Guide to 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: From Molecular Structure to Bioactivity Prediction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties.[1] This guide focuses on a specific derivative, 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a molecule of interest due to its potential as both a bioactive compound and a versatile synthetic intermediate. The bromine atom at the 4-position provides a reactive handle for further molecular elaboration through techniques like Suzuki-Miyaura cross-coupling, while the methyl group at the 2-position can influence binding selectivity and metabolic stability.[2][3]
This document serves as a technical whitepaper for researchers, outlining a comprehensive workflow for the theoretical and computational characterization of this molecule. We will proceed from fundamental quantum chemical calculations to predict its geometry and spectroscopic properties, explore its electronic characteristics and non-linear optical potential, and culminate in a molecular docking study to forecast its potential as a kinase inhibitor. The methodologies described herein leverage Density Functional Theory (DFT), a robust and widely used computational method that provides a balance of accuracy and efficiency for studying molecular systems.[4][5]
Foundational Computational Methodology: A DFT-Based Approach
The bedrock of any theoretical study is the accurate calculation of the molecule's ground-state electronic structure. Density Functional Theory (DFT) is the method of choice for this task, offering a pragmatic alternative to more computationally expensive wavefunction-based methods without a significant compromise in accuracy for most organic systems.[4] The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently employed and has shown excellent agreement with experimental data for structural and spectroscopic properties of heterocyclic compounds.[6][7]
Protocol: Molecular Geometry Optimization and Vibrational Analysis
The first critical step is to determine the most stable three-dimensional conformation of the molecule, its equilibrium geometry. This is not merely a structural curiosity; it is the foundation upon which all subsequent property calculations are built.
Step-by-Step Protocol:
-
Structure Input: Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Computational Software: Utilize a quantum chemistry software package, such as Gaussian 09 or 16.[8]
-
Method Selection: Specify the DFT method and basis set. A reliable and commonly used combination is B3LYP/6-311++G(d,p).[6][9] The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to accurately model bond angles.
-
Job Type: Set the calculation type to Opt Freq (Optimization and Frequency). This command instructs the software to first find the lowest energy structure and then perform a vibrational frequency calculation on the optimized geometry.
-
Execution & Verification: Run the calculation. Upon completion, verify that the optimization has converged to a true energy minimum. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation. The presence of imaginary frequencies would indicate a transition state rather than a stable structure.
Workflow for Computational Analysis
The following diagram illustrates the logical flow of a comprehensive computational study, starting from the initial structure to the final bioactivity prediction.
Caption: A comprehensive workflow for the in silico analysis of a molecule.
Elucidation of Molecular and Spectroscopic Properties
With an optimized geometry, we can proceed to calculate properties that are directly comparable to experimental data, thereby validating our computational model.
Geometric and Spectroscopic Analysis
Optimized Molecular Structure: The key bond lengths and angles determine the molecule's shape and steric profile. DFT calculations provide these parameters with high precision. For this compound, the structure is largely planar, a common feature of fused aromatic ring systems.[6]
Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C4-Br | ~1.89 Å |
| C2-C(methyl) | ~1.51 Å | |
| N1-H | ~1.01 Å | |
| C5-C6 | ~1.38 Å | |
| Bond Angle | C3-C4-C5 | ~118.5° |
| C3-C2-N7 | ~109.0° |
| Dihedral Angle | C5-C4-Br-N/A | ~180.0° (planar) |
Vibrational Spectroscopy (FT-IR): The calculated vibrational frequencies correspond to the molecule's infrared absorption bands. A scaling factor (typically ~0.961 for B3LYP) is often applied to the computed frequencies to correct for anharmonicity and method limitations, improving agreement with experimental spectra.[10] Key predicted vibrations would include the N-H stretch (~3400-3500 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).[11]
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10] This allows for a direct, atom-by-atom comparison with experimental ¹H and ¹³C NMR spectra, aiding in signal assignment.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values in a UV-Vis spectrum.[12] This analysis reveals the nature of the electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The FMOs are crucial for understanding a molecule's reactivity.[13]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy (E_HOMO) correlates with the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy (E_LUMO) correlates with the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[14][15]
Caption: The HOMO-LUMO energy gap (ΔE) dictates chemical reactivity.
For this compound, the HOMO is expected to be distributed across the electron-rich pyrrole ring, while the LUMO would likely be located over the pyridine ring system. The calculated FMO energies allow for the determination of global reactivity descriptors.
Table 2: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when adding an electron |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution[5] |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power[5] |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character |
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is invaluable for identifying reactive sites:
-
Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack (e.g., lone pairs on nitrogen atoms).
-
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms bonded to heteroatoms). For our molecule, negative potential is expected around the pyridine nitrogen, while the pyrrole N-H proton will be a site of positive potential.
Advanced Properties and Applications
Non-Linear Optical (NLO) Properties
Organic molecules with large π-conjugated systems and significant charge asymmetry can exhibit NLO properties, which are crucial for applications in photonics and optoelectronics.[16][17] The key parameters are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response.[8] These can be calculated using DFT within the finite field approach.[18] Molecules with a small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states tend to have higher β values.[19]
Table 3: Predicted NLO Properties (B3LYP/6-311++G(d,p))
| Property | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measure of charge asymmetry |
| Mean Polarizability | <α> | Linear response to an electric field |
| First Hyperpolarizability | β_total | Second-order NLO response |
Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[20] Given that pyrrolo[2,3-b]pyridine derivatives are known inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and c-Met, a docking study can provide crucial insights into the potential of this compound as a kinase inhibitor.[21][22]
Step-by-Step Docking Protocol (Example with FGFR1):
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., FGFR1 kinase domain) from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein atoms.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the protein. The dimensions should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina.[20] It will systematically search for the best binding poses of the ligand within the grid box, ranking them based on a scoring function that estimates the binding affinity (in kcal/mol).
-
-
Results Analysis:
-
Analyze the top-ranked poses. A lower binding energy indicates a more favorable interaction.
-
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are critical for stable binding.
-
Caption: The process of molecular docking to predict ligand-protein binding.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical and computational workflow for the deep characterization of this compound. By employing DFT and molecular docking, researchers can predict a wide array of properties, from molecular geometry and spectroscopic signatures to chemical reactivity and potential as a targeted drug candidate. These in silico studies provide a powerful, cost-effective means to prioritize synthetic targets and generate testable hypotheses, significantly accelerating the early stages of the drug discovery and materials science pipeline. The theoretical data presented here serves as a robust foundation for subsequent experimental validation and further derivatization to optimize biological activity.
References
- 1. ajol.info [ajol.info]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. abechem.com [abechem.com]
- 5. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. bnmv.ac.in [bnmv.ac.in]
- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irjweb.com [irjweb.com]
- 14. irjweb.com [irjweb.com]
- 15. researchgate.net [researchgate.net]
- 16. secjhuapl.edu [secjhuapl.edu]
- 17. materials.alfachemic.com [materials.alfachemic.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of contemporary drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework stands out as a "kinase privileged" scaffold.[1][2] Its remarkable success stems from its unique ability to act as a bioisostere for purines, particularly adenine, the endogenous ligand for ATP-binding sites in kinases.[3] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core form a bidentate hydrogen bond network with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1][4][5] This has led to the development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib, for the treatment of melanoma.[2][4] The versatility of the 7-azaindole scaffold lies in its multiple sites for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This guide focuses on a particularly valuable derivative: 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the core scaffold. The methyl group at the 2-position can also influence the molecule's properties, potentially enhancing binding affinity or metabolic stability. This document provides a comprehensive overview of the applications of this building block and detailed protocols for its utilization in the synthesis of potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [6] |
| Molecular Weight | 211.06 g/mol | [6] |
| Appearance | Solid | [7] |
| Storage | Store at -20°C, sealed, in a dry environment. | [8] |
| CAS Number | 1014613-64-9 | [6] |
Synthetic Applications and Core Reactions
The bromine atom at the C4 position of this compound is the key to its synthetic utility, serving as a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.
Caption: Key cross-coupling reactions utilizing this compound.
Application in Kinase Inhibitor Synthesis
The derivatives synthesized from this compound have shown significant potential as inhibitors of various kinase families implicated in cancer and inflammatory diseases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver in various cancers.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[1][2]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is linked to autoimmune diseases and malignancies.[9] Pyrrolo[2,3-d]pyrimidine derivatives, structurally similar to our core, are effective JAK inhibitors.[10]
-
Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[11] The 7-azaindole scaffold is a viable starting point for the design of Aurora kinase inhibitors.[11]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for cross-coupling reactions on similar heterocyclic systems. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-methyl-1H-pyrrolo[2,3-b]pyridines
This reaction is a powerful method for forming C-C bonds between the 7-azaindole core and various aryl or heteroaryl groups.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[12]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-2-methyl-1H-pyrrolo[2,3-b]pyridines
This protocol enables the introduction of alkyne functionalities, which are versatile handles for further transformations, such as "click" chemistry.
Reaction Principle: This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60°C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridines
This reaction is a powerful tool for forming C-N bonds, introducing primary or secondary amines at the 4-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[6][14]
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 1.2-2.0 eq. relative to Pd)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture to 80-120°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Targeted Signaling Pathways
The kinase inhibitors developed from this scaffold often target key signaling pathways involved in cell proliferation and survival.
Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[2][14]
Caption: Simplified Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3][10]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its 7-azaindole core provides a proven scaffold for kinase inhibition, while the 4-bromo substituent serves as a convenient handle for introducing molecular diversity through robust and well-established cross-coupling methodologies. The protocols and information provided herein are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents targeting a range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shutterstock.com [shutterstock.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structure is a bioisostere of both purine and indole systems, allowing it to mimic the adenine core of ATP and bind effectively to the hinge region of the kinase active site.[2] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond interaction with the kinase hinge region, which is a crucial anchor for inhibitor binding.[1]
The strategic placement of a bromine atom at the 4-position, as in 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, provides a versatile chemical handle for introducing a wide array of substituents through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This application note will provide a detailed guide on the use of this compound in the synthesis of kinase inhibitors, focusing on key palladium-catalyzed cross-coupling reactions and providing detailed experimental protocols.
The Role of Kinase Inhibitors in Signal Transduction
Kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.
A prime example of a signaling cascade that is a target for therapeutic intervention is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for mediating signaling by numerous cytokines and growth factors involved in immunity and inflammation.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by the activated JAKs. These phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Figure 1: The JAK-STAT signaling pathway and mechanism of inhibition.
JAK inhibitors, many of which are built upon the 7-azaindole scaffold, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation and subsequent activation of the signaling cascade. This effectively blocks the downstream inflammatory signaling.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. The two most powerful and widely used reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions allow for the introduction of a vast diversity of aryl, heteroaryl, and amino substituents, which is critical for tuning the pharmacological properties of the kinase inhibitors.
Figure 2: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general method for the synthesis of 4-aryl- or 4-heteroaryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a common structural motif in many kinase inhibitors.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the synthesis of 4-amino-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a key step in the synthesis of numerous kinase inhibitors, including analogs of the JAK inhibitor Tofacitinib.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, XPhos, 2-10 mol%)[5][6]
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 1.5 - 2.5 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the amine (1.2 eq) and then this compound (1.0 eq).
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-substituted derivative.
Application Examples and Performance Data
The 7-azaindole scaffold has been successfully incorporated into a multitude of kinase inhibitors targeting various kinase families. The following table summarizes the inhibitory activity of several representative 7-azaindole-based kinase inhibitors.
| Compound ID/Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Delgocitinib | JAK1 | 2.8 | [1] |
| JAK2 | 2.6 | [1] | |
| JAK3 | 13 | [1] | |
| TYK2 | 58 | [1] | |
| Pexidartinib | CSF1R | 13 | [1] |
| PLX4720 | BRAFV600E | 13 | [1] |
| Compound 8l | Haspin | 14 | [7] |
| Compound 12 | PI3Kγ | 7 | [8] |
| Compound S01 | GSK-3β | 0.35 | [9] |
This table is a compilation of data from multiple sources and is intended for illustrative purposes.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent ability to mimic the adenine core of ATP, combined with the synthetic flexibility offered by the C4-bromo substituent, makes it an ideal starting point for drug discovery campaigns targeting the kinome. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable methods for elaborating the 7-azaindole core, enabling the generation of large and diverse libraries of potential inhibitors. As our understanding of the roles of various kinases in disease continues to grow, the importance of privileged scaffolds like 7-azaindole in the development of next-generation targeted therapeutics is set to increase even further.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of 4-Bromo-2-methyl-7-azaindole in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its strategic importance has fueled extensive research into efficient methods for its functionalization.[2] The derivative, 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-2-methyl-7-azaindole), has emerged as a particularly valuable building block.[3] The bromine atom at the C4-position is not merely a substituent but a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse molecular fragments, making it an indispensable tool for constructing libraries of novel compounds for screening and lead optimization in drug discovery programs.[3][4]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing field-proven protocols and in-depth insights into the most common and effective palladium-catalyzed cross-coupling reactions involving this key intermediate.
Pillar 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At its core, a palladium-catalyzed cross-coupling reaction forges a new bond between two carbon atoms or a carbon and a heteroatom, by coupling an organohalide (in our case, 4-bromo-2-methyl-7-azaindole) with an organometallic or other coupling partner.[5] The success of these transformations hinges on the careful orchestration of several key components, each playing a critical role in the catalytic cycle.
-
Palladium Precatalyst : The engine of the reaction. Common choices include palladium(II) sources like Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][7][8] These precatalysts enter the catalytic cycle by generating the active Pd(0) species.
-
Ligand : The catalyst's "co-pilot." Ligands, typically electron-rich phosphines, are crucial for stabilizing the palladium center, enhancing its reactivity, and facilitating the key steps of oxidative addition and reductive elimination.[6] The choice of ligand can dramatically influence reaction efficiency, scope, and selectivity. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, SPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often employed for challenging couplings.[6][9][10]
-
Base : An essential activator. The base plays multiple roles, including neutralizing the acid generated during the reaction and facilitating the transmetalation or deprotonation step, depending on the specific reaction type.[8][11] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), while organic bases like sodium tert-butoxide (NaOt-Bu) are used in reactions like the Buchwald-Hartwig amination.[6][12]
-
Solvent : The reaction environment. Solvents must be anhydrous and are typically degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Aprotic polar solvents such as 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and dimethoxyethane (DME) are frequently used.[6][12]
-
Inert Atmosphere : A non-negotiable requirement. All palladium-catalyzed cross-couplings must be performed under an inert atmosphere (typically argon or nitrogen) to prevent the oxidative degradation of the sensitive Pd(0) catalyst.[12]
Pillar 2: Core Cross-Coupling Protocols and Methodologies
The following sections provide detailed protocols for four essential palladium-catalyzed transformations of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for creating carbon-carbon bonds between aryl or vinyl groups.[11] It couples the 4-bromo-7-azaindole with a boronic acid or ester, offering exceptional functional group tolerance and utilizing reagents that are generally stable and commercially available.[11][13]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[5] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the azaindole. This is followed by transmetalation, where the organic group from the boron atom is transferred to the palladium center, a step facilitated by the base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Application Note & Protocol: A Scalable Laboratory Synthesis of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This compound, also known as 4-Bromo-2-methyl-7-azaindole, is a heterocyclic building block of considerable value in modern drug discovery and development.[1] Its core structure, the 7-azaindole scaffold, is a recognized pharmacophore present in numerous biologically active molecules, particularly as a hinge-binding motif in various kinase inhibitors.[1][2] The strategic placement of a bromine atom at the C4-position and a methyl group at the C2-position provides a synthetically versatile intermediate. The bromine atom serves as a crucial functional handle for introducing molecular diversity through a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3][4][5]
This application note provides a detailed, field-tested protocol for the laboratory scale-up synthesis of this key intermediate. The presented methodology is designed for robustness, scalability, and high purity, addressing the common challenges encountered when transitioning from milligram- to multigram-scale production.[6] We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol for researchers in medicinal chemistry and process development.
Overview of the Synthetic Strategy
The selected synthetic route is a multi-step sequence designed for efficiency and scalability, commencing with commercially available 2-methyl-3-nitropyridin-4-ol. The strategy involves a critical bromination step, followed by reduction of the nitro group and subsequent construction of the pyrrole ring to form the azaindole core. This approach ensures precise regiochemical control and avoids the formation of difficult-to-separate isomers.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols & Mechanistic Insights
PART A: Safety Precautions
All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, must be worn.[7] Some reagents, such as phosphorus oxybromide, are highly corrosive and moisture-sensitive, requiring careful handling under an inert atmosphere. The target compound is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[8]
Step 1: Synthesis of 4-Bromo-2-methyl-3-nitropyridine
Rationale: This initial step converts the hydroxyl group of the starting material into a bromide, a superior leaving group essential for subsequent transformations. Using phosphorus oxybromide (POBr₃) as both the reagent and solvent at elevated temperatures drives the reaction to completion.[9] This method is direct and effective for this class of compounds.
| Reagent | MW ( g/mol ) | Quantity | Moles | Eq. |
| 2-Methyl-3-nitropyridin-4-ol | 154.12 | 50.0 g | 0.324 | 1.0 |
| Phosphorus Oxybromide (POBr₃) | 286.69 | 465 g | 1.622 | 5.0 |
Procedure:
-
Equip a 1 L pressure vessel with a mechanical stirrer and a temperature probe.
-
Charge the vessel with 2-methyl-3-nitropyridin-4-ol (50.0 g, 0.324 mol) and phosphorus oxybromide (465 g, 1.622 mol).
-
Seal the vessel and heat the mixture to 140°C with vigorous stirring. Maintain this temperature for 3-4 hours. The mixture will become a molten slurry.
-
Monitor the reaction by TLC (30% EtOAc in hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature (approx. 25°C).
-
Work-up: In a separate 2 L flask equipped with an overhead stirrer, prepare a mixture of crushed ice (500 g) and chloroform (500 mL).
-
Very slowly and carefully, pour the reaction mixture onto the ice/chloroform slurry with vigorous stirring. Caution: This is a highly exothermic quenching process.
-
Once the addition is complete, continue stirring until all solids have dissolved. Separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 250 mL).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated sodium bicarbonate solution (2 x 200 mL) until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by silica gel chromatography (eluting with a gradient of 5-20% ethyl acetate in hexanes) to afford 4-Bromo-2-methyl-3-nitropyridine as a solid.
Step 2: Synthesis of 4-Bromo-2-methyl-pyridin-3-amine
Rationale: The reduction of the nitro group to a primary amine is a critical step to set the stage for the formation of the pyrrole ring. A classic Béchamp reduction using iron powder in the presence of an electrolyte like ammonium chloride is chosen for its cost-effectiveness, scalability, and efficiency in reducing aromatic nitro compounds without affecting the aryl bromide.
| Reagent | MW ( g/mol ) | Quantity | Moles | Eq. |
| 4-Bromo-2-methyl-3-nitropyridine | 216.99 | 35.0 g | 0.161 | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 45.0 g | 0.806 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 43.0 g | 0.804 | 5.0 |
| Ethanol | - | 350 mL | - | - |
| Water | - | 120 mL | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Bromo-2-methyl-3-nitropyridine (35.0 g, 0.161 mol), ethanol (350 mL), and water (120 mL).
-
Add ammonium chloride (43.0 g, 0.804 mol) and iron powder (45.0 g, 0.806 mol) to the suspension.
-
Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the reflux rate.
-
Maintain at reflux for 2-3 hours. Monitor the reaction progress by TLC (40% EtOAc in hexanes).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (approx. 500 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Bromo-2-methyl-pyridin-3-amine as a solid, which is typically used in the next step without further purification.
-
Expected Yield: 85-95%.
-
Step 3 & 4: One-Pot Synthesis of this compound via Fischer Indole Synthesis
Rationale: This sequence leverages the classic Fischer indole synthesis. The primary amine is first diazotized and then reduced in situ with tin(II) chloride to form a hydrazine intermediate. This reactive intermediate is then condensed with pyruvic aldehyde (used as its dimethyl acetal for stability) and cyclized under acidic conditions to construct the pyrrole ring, yielding the final azaindole core.
| Reagent | MW ( g/mol ) | Quantity | Moles | Eq. |
| 4-Bromo-2-methyl-pyridin-3-amine | 187.04 | 28.0 g | 0.150 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 150 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.4 g | 0.165 | 1.1 |
| Tin(II) Chloride Dihydrate | 225.65 | 101.5 g | 0.450 | 3.0 |
| Pyruvic Aldehyde Dimethyl Acetal | 118.13 | 19.5 g | 0.165 | 1.1 |
| Concentrated H₂SO₄ | 98.08 | 100 mL | - | - |
Procedure:
-
Hydrazine Formation:
-
To a 1 L flask, add 4-Bromo-2-methyl-pyridin-3-amine (28.0 g, 0.150 mol) and concentrated HCl (150 mL). Cool the mixture to 0°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (11.4 g, 0.165 mol) in water (50 mL). Add this solution dropwise to the reaction mixture, keeping the internal temperature below 5°C. Stir for 30 minutes at 0°C.
-
In a 2 L beaker, dissolve tin(II) chloride dihydrate (101.5 g, 0.450 mol) in concentrated HCl (100 mL). Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10°C. A precipitate of the hydrazine salt will form.
-
Stir for 1 hour at 0°C, then filter the solid, wash with cold water, and use immediately in the next step.
-
-
Cyclization:
-
Transfer the damp hydrazine salt to a 1 L flask. Add pyruvic aldehyde dimethyl acetal (19.5 g, 0.165 mol) and concentrated sulfuric acid (100 mL).
-
Heat the mixture to 100-110°C and stir for 1-2 hours. Monitor by TLC until the intermediate hydrazone is consumed.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice (approx. 800 g).
-
Basify the acidic solution by the slow addition of concentrated ammonium hydroxide until pH > 9. Caution: Highly exothermic.
-
Extract the aqueous slurry with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield This compound as a light brown solid.[1]
-
Expected Yield: 50-65% over two steps.
-
Characterization: Purity >97% by HPLC. Structure confirmed by ¹H NMR and MS analysis.
-
Utility in Downstream Cross-Coupling Reactions
The title compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling rapid diversification. The Buchwald-Hartwig amination, for example, allows for the synthesis of C4-amino-7-azaindole derivatives, a common motif in kinase inhibitors.[4][10][11]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of an amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[4][12] This transformation highlights the synthetic power unlocked by the successful scale-up of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Scale Up Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
- 9. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: Strategic Derivatization of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine for Advanced OLED Materials
An In-Depth Technical Guide
Introduction: The 7-Azaindole Scaffold in Organic Electronics
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold. Its unique electronic structure, being a bioisostere of indole, has made it a cornerstone in medicinal chemistry.[1] However, its applications have expanded significantly into materials science, where its inherent electron-rich nature and high photoluminescence quantum yield potential make it an exceptional building block for organic light-emitting diode (OLED) materials.[1][2] The 7-azaindole core offers thermal and chemical stability, and its pyridine nitrogen allows for fine-tuning of electron-accepting properties, creating a versatile platform for developing materials across the visible spectrum.
This guide focuses on the strategic derivatization of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a key intermediate for synthesizing novel, high-performance OLED materials. The bromine atom at the C4-position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through modern cross-coupling methodologies. This allows for precise control over the material's photophysical and electrochemical properties, such as emission color, charge carrier mobility, and thermal stability. We will explore two of the most powerful and widely adopted palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3]
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Scientific Principle and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Br bond of the 7-azaindole core. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]
For OLED applications, introducing extended π-conjugated systems, such as pyrene, fluorene, or carbazole moieties, is a proven strategy to modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6][7] This derivatization directly influences the emission wavelength and can enhance the fluorescence quantum yield. Furthermore, attaching bulky aromatic groups can improve the material's morphological stability in the solid state, preventing crystallization and enhancing the lifetime of the OLED device.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-Aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., pyrene-1-boronic acid) (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 or 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[4][8]
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction concentration is typically maintained between 0.1 M and 0.5 M with respect to the starting bromide.[4]
-
Reaction: Immerse the flask in a preheated oil bath (typically 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation: Properties of Suzuki-Coupled Derivatives
| Coupling Partner (Arylboronic Acid) | Expected Yield (%) | λabs (nm) | λem (nm) | Est. Quantum Yield (ΦF) | Emission Color |
| Phenylboronic acid | 80-90% | ~310 | ~380 | ~0.50 | Violet-Blue |
| Naphthylboronic acid | 75-85% | ~340 | ~420 | ~0.65 | Blue |
| 9-Carbazolylphenylboronic acid | 70-80% | ~355 | ~450 | ~0.75 | Sky Blue |
| Pyrene-1-boronic acid | 65-75% | ~375 | ~480 | ~0.80 | Blue-Green |
Note: The data in this table are representative estimates to illustrate expected trends. Actual values will depend on the precise molecular structure and measurement conditions.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Principle and Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[9][10] The catalytic cycle is similar to the Suzuki coupling but involves the coupling of an amine with the aryl halide.[9] Key to this reaction is the use of a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, and sterically hindered phosphine ligands that promote the crucial reductive elimination step.[11]
In the context of OLEDs, this reaction is instrumental for synthesizing hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) emitters.[12] Attaching electron-donating amine moieties like carbazole, diphenylamine, or phenothiazine to the 7-azaindole core raises the HOMO level, facilitating efficient hole injection from the anode.[6] The resulting molecules often exhibit high glass transition temperatures (Tg), which is critical for the long-term stability and operational lifetime of OLED devices.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-Amino-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., Carbazole, Diphenylamine) (1.1–1.3 equiv)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) (1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox). To a dry reaction vial, add NaOtBu, the phosphine ligand, the amine, and this compound.[11]
-
Catalyst Addition: Add the palladium precatalyst and the anhydrous, degassed toluene.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated aluminum block on a stirrer hotplate (typically 100-110 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting bromide is consumed (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature. Carefully add water to quench the reaction. Dilute with a suitable organic solvent (e.g., dichloromethane or toluene) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.[11]
Data Presentation: Properties of Buchwald-Hartwig Derivatives
| Coupling Partner (Amine) | Expected Yield (%) | HOMO (eV) | LUMO (eV) | Tg (°C) | Primary Application |
| Diphenylamine | 75-85% | -5.4 | -2.1 | ~110 | Hole-Transport Layer |
| Carbazole | 80-90% | -5.6 | -2.2 | ~135 | Host / Hole-Transport |
| Phenoxazine | 70-80% | -5.2 | -2.0 | ~125 | Hole-Transport / Emitter |
| 9,9-Dimethyl-9,10-dihydroacridine | 65-75% | -5.3 | -2.1 | ~140 | TADF Emitter Host |
Note: The data in this table are representative estimates to illustrate expected trends. Actual values will depend on the precise molecular structure and measurement conditions.
Characterization and Application
Essential Material Characterization
To validate the synthesis and assess the potential of the new materials, a suite of characterization techniques is essential:
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the chemical structure and purity of the synthesized derivatives.
-
Photophysical Properties: UV-Visible absorption and photoluminescence (PL) spectroscopy are performed to determine the absorption and emission spectra, from which the optical bandgap and emission color can be derived. The photoluminescence quantum yield (PLQY) is a critical metric for emissive materials.[13]
-
Electrochemical Properties: Cyclic Voltammetry (CV) is employed to measure the oxidation and reduction potentials, which are used to calculate the HOMO and LUMO energy levels. These values are crucial for designing efficient device architectures with matched energy levels for charge injection.
-
Thermal Stability: Thermogravimetric Analysis (TGA) determines the decomposition temperature (Td), while Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (Tg). High Td and Tg are indicative of materials suitable for durable, long-lasting OLED devices.
Integration into OLED Devices
The synthesized 7-azaindole derivatives can be incorporated into a multi-layer OLED stack via vacuum thermal evaporation or solution processing. Depending on their properties, they can function as the core emissive layer (EML), a host material for a phosphorescent or TADF dopant, or as a hole-transporting layer (HTL) to facilitate charge balance within the device.[6][14]
Caption: A simplified multi-layer OLED device architecture.
Conclusion
The this compound scaffold is a highly valuable platform for the development of next-generation OLED materials. Through strategic C-C and C-N bond formation using robust palladium-catalyzed methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can precisely engineer the optoelectronic and physical properties of the resulting materials. This guide provides the foundational protocols and scientific rationale to empower scientists and engineers in the field of organic electronics to explore this versatile chemical space, paving the way for more efficient, stable, and color-pure OLED displays and lighting solutions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. abstracts.biomaterials.org [abstracts.biomaterials.org]
Application Notes & Protocols: Leveraging 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds. The success of any FBDD campaign hinges on the rational selection of fragments that not only probe key interactions within a target's binding site but are also synthetically tractable for rapid optimization. This guide details the strategic application of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a highly valuable heterocyclic fragment, in modern drug discovery workflows. We will explore the unique chemical attributes of this compound, provide detailed protocols for its use in screening and structural biology, and outline its potential for synthetic elaboration into potent lead molecules.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of heterocycles. Azaindoles are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and their ability to serve as bioisosteres for indoles and purines. The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility and pKa, potentially improving drug-like characteristics.[1][2]
The 7-azaindole scaffold is particularly renowned for its role in the development of protein kinase inhibitors.[1][3] Its defining feature is the ability of the pyridine nitrogen (N7) and the pyrrole N-H group (N1) to form a bidentate hydrogen bond pattern with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1] This makes fragments containing the 7-azaindole core exceptionally well-suited for targeting this large and therapeutically important class of enzymes.
1.1. Deconstructing this compound
This fragment has been rationally designed for FBDD, with each substituent serving a distinct purpose:
-
1H-pyrrolo[2,3-b]pyridine Core: The 7-azaindole scaffold provides the primary pharmacophore for engaging with targets, especially the hinge region of kinases.[1]
-
2-Methyl Group: This small hydrophobic group can probe complementary pockets adjacent to the primary binding site, providing an initial assessment of steric tolerance and potentially enhancing binding affinity or metabolic stability.
-
4-Bromo Substituent: This is the key to the fragment's utility. The bromine atom serves as a versatile synthetic handle, or a "vector," for chemical elaboration. It is strategically placed to enable exploration of the solvent-exposed region of a binding pocket once the core has been anchored. Its participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the controlled and predictable growth of the fragment into a more complex lead molecule.[4][5]
This combination of a potent binding motif and a poised synthetic vector makes this compound an ideal starting point for an FBDD campaign.
| Property | Value | Source |
| CAS Number | 1014613-64-9 | [4][6] |
| Molecular Formula | C₈H₇BrN₂ | [6] |
| Molecular Weight | 211.06 g/mol | [6] |
| Appearance | Light brown solid | [4] |
| Purity | Typically ≥97% | [4] |
The FBDD Workflow with this compound
The overall strategy involves identifying initial, weak binding of the fragment to the target protein and then using structural information to guide its synthetic evolution into a high-affinity ligand.
Caption: FBDD workflow using a poised fragment.
Application Protocols
The following protocols provide step-by-step methodologies for key stages of an FBDD campaign using this compound.
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, such as our fragment, often stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This provides a rapid, high-throughput method for initial hit identification.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
100 mM stock of this compound in DMSO.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
qPCR instrument with melt-curve capability.
-
96-well or 384-well PCR plates.
Methodology:
-
Prepare Master Mix: In the DSF buffer, prepare a master mix containing the target protein and the fluorescent dye (at a final concentration of 5x).
-
Plate Fragment: Dispense a small volume (e.g., 100 nL) of the 100 mM fragment stock solution into the wells of the PCR plate. Include DMSO-only wells as a negative control.
-
Add Protein: Add the protein master mix to each well to achieve the desired final fragment concentration (e.g., 1 mM) and protein concentration. The final volume might be 10-20 µL.
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly to ensure all components are mixed at the bottom of the wells.
-
Run Melt Curve: Place the plate in the qPCR instrument. Run a melt-curve program, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis: Analyze the resulting melt curves. A positive hit is identified by a significant positive shift in the Tₘ (ΔTₘ > 2 °C) compared to the DMSO control.
Protocol 2: Hit Validation and Structural Characterization by X-Ray Crystallography
Principle: X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the fragment bound to its target.[7] This information is indispensable for structure-based drug design, revealing the precise orientation of the fragment and the interactions it makes, thereby guiding the strategy for chemical elaboration. The high electron density of the bromine atom makes it an excellent fiducial marker for confirming the fragment's pose in the electron density map.
Materials:
-
High-quality crystals of the target protein.
-
Soaking buffer, often similar to the crystallization mother liquor.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol or ethylene glycol).
-
This compound solution (10-50 mM in a compatible solvent, e.g., DMSO, added to the soaking buffer).
-
Cryo-loops, magnetic wands, and liquid nitrogen for crystal handling.
-
Synchrotron or in-house X-ray source.
Methodology:
-
Prepare Soaking Solution: Create a solution of the fragment in the cryoprotectant. A typical final concentration is 1-10 mM. Causality Note: The concentration must be high enough to achieve sufficient occupancy in the crystal but low enough to avoid fragment insolubility or crystal damage.
-
Crystal Soaking: Using a cryo-loop, transfer a protein crystal into a drop of the fragment-containing soaking solution. Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time is target-dependent and may require optimization.
-
Vitrification (Freezing): Swiftly remove the crystal from the soaking drop using the loop and plunge it directly into liquid nitrogen. This flash-freezing process prevents the formation of damaging ice crystals.
-
Data Collection: Mount the frozen crystal on the goniometer of the X-ray diffractometer. Collect a complete diffraction dataset.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the apo-protein structure as a model. Carefully examine the resulting difference electron density maps (Fo-Fc) to locate the bound fragment. The distinct electron density of the bromine atom should be clearly visible.
-
Model Building and Analysis: Build the fragment into the density and refine the complex structure. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein to inform the design of the next generation of compounds.
Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling
Principle: This protocol uses the 4-bromo position as a synthetic anchor to introduce new chemical moieties, typically aryl or heteroaryl groups from boronic acids or esters. This is a foundational step in "fragment growing," where the goal is to extend the fragment into an adjacent pocket to gain additional affinity and selectivity.
Caption: Suzuki coupling for fragment elaboration.
Materials:
-
This compound (1 equivalent).
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 equivalents).
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents).
-
Base, e.g., anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents).
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Schlenk flask or microwave vial, magnetic stirrer, and heating mantle/oil bath.
-
Inert atmosphere (Nitrogen or Argon).
Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the chosen boronic acid, and the base.
-
Add Solvent and Catalyst: Add the degassed solvent system, followed by the palladium catalyst. Trustworthiness Note: Ensuring an oxygen-free environment is critical for preventing catalyst degradation and ensuring a successful reaction.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure, elaborated compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The purified compound is now ready for biochemical and biophysical testing.
Conclusion and Outlook
This compound is more than just another small molecule; it is a strategically designed tool for efficient drug discovery. Its 7-azaindole core provides a high-value pharmacophore for engaging therapeutically relevant targets, while its synthetically poised bromine atom offers a reliable and versatile route for structure-guided optimization. By integrating this fragment into robust screening and medicinal chemistry workflows, research teams can significantly accelerate the journey from an initial, low-affinity hit to a potent, highly optimized lead compound. The principles and protocols outlined in this guide provide a solid foundation for leveraging this powerful fragment to its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-2-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic intermediate. The pyrrolo[2,3-b]pyridine core is a significant pharmacophore, and the C4-bromo functionality serves as a key handle for further diversification through cross-coupling reactions.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, focusing on a common two-step synthetic sequence: synthesis of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core followed by regioselective bromination.
Issue 1: Low Yield in the Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 2-methyl-7-azaindole core, often starting from 2-amino-3-methylpyridine, is a critical first step. Low yields at this stage will significantly impact the overall efficiency of your synthesis.
Question: My yield of 2-methyl-1H-pyrrolo[2,3-b]pyridine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine, typically achieved through a cyclization reaction of a 2-acetamido-3-methylpyridine precursor, can stem from several factors. Here’s a breakdown of potential causes and actionable solutions:
-
Incomplete Acylation of 2-Amino-3-methylpyridine: The initial acylation to form 2-acetamido-3-methylpyridine is crucial. Incomplete conversion will result in a lower overall yield.
-
Solution: Ensure the reaction is driven to completion by using a slight excess of acetic anhydride and an appropriate base. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction temperature can be optimized, with a gentle warming (60-80 °C) often improving the reaction rate.[2]
-
-
Suboptimal Cyclization Conditions: The subsequent cyclization of 2-acetamido-3-methylpyridine to form the pyrrole ring is a high-temperature reaction, often employing a strong base like sodium amide in a high-boiling solvent such as N-methylaniline.[2]
-
Solution: The reaction temperature and time are critical parameters. The temperature should be carefully controlled within the optimal range of 200-300 °C.[2] Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition. The reaction is typically rapid, so monitoring the progress at short intervals is recommended. The molar ratio of the substrate to the base is also important; using a 1:1 to 1:3 ratio of 2-acetamido-3-methylpyridine to sodium amide is a good starting point.[2]
-
-
Product Degradation: The product, 2-methyl-1H-pyrrolo[2,3-b]pyridine, can be sensitive to harsh work-up conditions.
-
Solution: Employ a careful work-up procedure. After the reaction is complete, quench the reaction mixture cautiously with a proton source (e.g., water or a saturated ammonium chloride solution) at a low temperature. Extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure is recommended.
-
Issue 2: Poor Regioselectivity during Bromination
A significant challenge in the synthesis of this compound is achieving bromination at the desired C4 position. Electrophilic substitution on the 7-azaindole ring typically favors the C3 position due to the electronic nature of the pyrrole ring.[3]
Question: My bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine primarily yields the 3-bromo isomer instead of the desired 4-bromo product. How can I control the regioselectivity?
Answer:
Direct bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine with common brominating agents like N-Bromosuccinimide (NBS) or bromine will predominantly lead to the formation of the 3-bromo isomer. To direct the bromination to the C4 position, a strategy involving the N-oxide of the pyridine ring is highly effective.
-
The N-Oxide Strategy: The formation of the 7-azaindole N-oxide deactivates the pyridine ring towards electrophilic attack and alters the electronic distribution of the molecule, making the C4 position more susceptible to bromination.
-
Step 1: N-Oxide Formation: The 2-methyl-1H-pyrrolo[2,3-b]pyridine is first oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide in a suitable solvent.[4]
-
Step 2: Bromination of the N-Oxide: The N-oxide is then subjected to bromination. A common method involves using a phosphorus oxyhalide, such as POBr₃, or a combination of a bromide source and an activating agent. For instance, using tetramethylammonium bromide with methanesulfonic anhydride in DMF has been shown to be effective for the bromination of the 7-azaindole N-oxide at the 4-position.[5]
-
Experimental Workflow for Regioselective C4-Bromination
Caption: Workflow for the regioselective C4-bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Issue 3: Difficulty in Separating 4-Bromo and 3-Bromo Isomers
Even with methods to enhance C4-bromination, the formation of some of the 3-bromo isomer is possible. The separation of these constitutional isomers can be challenging due to their similar polarities.
Question: I have a mixture of 4-bromo and 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. What are the best methods for their separation?
Answer:
The separation of these isomers requires careful chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for separation.
-
Solvent System Optimization: A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/diethyl ether) and gradually increase the polarity. The use of a small amount of a basic modifier, such as triethylamine (0.1-1%), in the mobile phase can improve the peak shape and resolution by deactivating the acidic silanol groups on the silica gel.
-
Column Dimensions and Packing: A long, narrow column will generally provide better separation than a short, wide one. Ensure the column is packed carefully to avoid channeling.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be effective.
-
Column and Mobile Phase: A C18 column is a good starting point. The mobile phase will typically be a mixture of acetonitrile or methanol and water, often with a buffer or an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
| Technique | Stationary Phase | Typical Mobile Phase | Key Optimization Parameters |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | Gradient elution, flow rate, column dimensions |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Gradient profile, flow rate, column loading |
Table 1: Chromatographic Separation Parameters for 4-Bromo and 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Isomers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-oxide in directing the bromination to the C4 position?
A1: The N-oxide functionality on the pyridine nitrogen acts as an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. This electronic effect, combined with potential steric hindrance around the N-oxide, alters the regioselectivity of the electrophilic substitution on the pyrrolo[2,3-b]pyridine system, favoring attack at the C4 position over the typically more reactive C3 position.
Q2: Are there any alternative methods for the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine?
A2: Yes, besides the cyclization of 2-acetamido-3-methylpyridine, other methods exist. For instance, domino reactions of 2-fluoro-3-methylpyridine with aldehydes, controlled by the choice of an alkali-amide base, can selectively produce 7-azaindoles.[6] Another approach involves the palladium-catalyzed coupling of 2-amino-3-iodopyridine with an appropriate alkyne followed by cyclization.[7]
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR spectrum of the 4-bromo isomer will show a characteristic set of signals for the aromatic protons. For example, the ¹H NMR spectrum of 4-bromo-1H-pyrrolo[2,3-b]pyridine shows distinct signals for the protons on the pyridine and pyrrole rings.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom (characteristic isotopic pattern).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Handling of Reagents: Many of the reagents used, such as sodium amide, phosphorus oxybromide, and acetic anhydride, are hazardous. Always consult the Safety Data Sheet (SDS) before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Reactions: The cyclization step is performed at high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
-
Quenching of Reactive Reagents: The quenching of strong bases like sodium amide should be done slowly and at a low temperature to control the exothermic reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a general procedure for the synthesis of 7-azaindoles.[2]
Step 1: Acetylation of 2-Amino-3-methylpyridine
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., toluene), add acetic anhydride (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 2-acetamido-3-methylpyridine can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetamido-3-methylpyridine (1.0 eq) to a high-boiling solvent like N-methylaniline.
-
Carefully add sodium amide (1.5 eq) in portions at room temperature.
-
Heat the reaction mixture to 250-280 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Regioselective Synthesis of this compound
This protocol is based on the N-oxide strategy for C4-bromination.[4][5]
Step 1: N-Oxidation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% aqueous solution, excess) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, carefully quench any excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite solution).
-
Extract the N-oxide product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the crude 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide.
Step 2: C4-Bromination of the N-Oxide
-
Dissolve the 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add tetramethylammonium bromide (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add methanesulfonic anhydride (2.0 eq) in portions.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and adjust the pH to ~7 with a base (e.g., solid sodium hydroxide).
-
Precipitate the product by adding more water and cool the mixture.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Brominated 7-Azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of brominated 7-azaindoles. As a class of compounds pivotal in medicinal chemistry, their effective purification is critical for advancing drug discovery programs.[1] This resource is designed to address common challenges with practical, field-proven solutions grounded in scientific principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of brominated 7-azaindoles in a question-and-answer format.
Question 1: I'm observing co-elution of my desired brominated 7-azaindole with starting material (7-azaindole) during silica gel chromatography. How can I improve separation?
Answer:
Co-elution of the product with the unreacted starting material is a frequent challenge, primarily due to their similar polarities. The introduction of a bromine atom does not always sufficiently alter the molecule's polarity for easy separation. Here’s a systematic approach to troubleshoot this issue:
A. Understanding the Root Cause:
The pyridine nitrogen and the indole N-H group in both 7-azaindole and its brominated derivatives are primary sites for interaction with the silica gel stationary phase. If the bromination occurs on the pyridine or pyrrole ring without significantly impacting these interaction points, the chromatographic behavior will be very similar.
B. Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity Gradually: If you are using a standard ethyl acetate/hexane or dichloromethane/methanol system, systematically decrease the proportion of the more polar solvent. Small, incremental changes can significantly impact resolution.
-
Introduce a Different Solvent: Incorporate a solvent with different properties. For instance, replacing a portion of ethyl acetate with methyl tert-butyl ether (MTBE) can alter the selectivity. MTBE is a less polar ether that can modulate hydrogen bonding interactions differently than ethyl acetate.
-
Employ an Amine Additive: Adding a small amount (0.1-1%) of triethylamine (TEA) or ammonia in methanol to your mobile phase can deactivate the acidic silica surface. This minimizes tailing and can improve the separation of basic compounds like azaindoles.
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For basic compounds like 7-azaindoles, alumina can sometimes provide better separation than silica gel. Basic alumina is particularly effective at reducing tailing.
-
Reverse-Phase Chromatography (C18): If the polarity difference is minimal, reverse-phase HPLC or flash chromatography can be a powerful alternative.[2] The separation is based on hydrophobicity, and the addition of a bromine atom will likely lead to a more significant change in retention time compared to normal-phase chromatography. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a formic acid or trifluoroacetic acid modifier.[2]
-
C. Experimental Workflow for Mobile Phase Optimization:
Caption: Decision workflow for optimizing mobile phase in normal-phase chromatography.
Question 2: My brominated 7-azaindole appears to be degrading on the silica gel column, leading to low recovery and multiple spots on the TLC plate post-column. What is happening and how can I prevent it?
Answer:
Product degradation during silica gel chromatography is a common issue, especially with electron-rich or acid-sensitive heterocyclic compounds.
A. Plausible Mechanisms of Degradation:
-
Acid-Catalyzed Decomposition: Silica gel is inherently acidic and can catalyze the decomposition of sensitive molecules. The pyrrole ring of the 7-azaindole system is electron-rich and can be susceptible to acid-mediated side reactions.
-
Oxidation: Some functional groups can be sensitive to oxidation, which can be exacerbated by the large surface area of the silica gel and exposure to air.
B. Mitigation Strategies:
-
Neutralize the Stationary Phase:
-
Pre-treatment of Silica: Prepare a slurry of silica gel in your chosen mobile phase containing 1-2% triethylamine. Gently evaporate the solvent to obtain a "neutralized" silica gel for column packing.
-
In-situ Neutralization: As mentioned previously, adding a small percentage of triethylamine or another amine base to the mobile phase during the chromatographic run can dynamically passivate the silica surface.
-
-
Minimize Residence Time:
-
Use Flash Chromatography: Automated flash chromatography systems allow for faster separation, reducing the time your compound is in contact with the silica gel.[2]
-
Optimize Flow Rate: A slightly higher flow rate (while maintaining resolution) can also decrease the residence time.
-
-
Alternative Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material if a suitable solvent system can be found.[3] Common solvent systems for azaindoles include ethanol, isopropanol, toluene, or mixtures with hexanes.
-
Preparative HPLC: For valuable or particularly sensitive compounds, preparative reverse-phase HPLC can provide high purity with minimal risk of degradation.[2]
-
| Purification Method | Advantages | Disadvantages | Best For |
| Flash Chromatography (Neutralized Silica) | Fast, good for moderate quantities | Can still cause some degradation | Rapid purification of moderately stable compounds |
| Recrystallization | High purity, scalable, cost-effective | Finding a suitable solvent can be difficult | Obtaining highly pure, crystalline final products |
| Preparative HPLC | High resolution, good for sensitive compounds | Lower capacity, more expensive | Final purification of small quantities or difficult separations |
Question 3: The bromination of my 7-azaindole resulted in multiple constitutional isomers (e.g., 3-bromo-, 4-bromo-, and 5-bromo-). How can I separate these isomers?
Answer:
The separation of constitutional isomers is a significant challenge because they often have very similar physical properties.
A. Understanding the Challenge:
Constitutional isomers of brominated 7-azaindoles will have the same mass and often very similar polarities. The subtle differences in their dipole moments and their ability to interact with the stationary phase are what allow for their separation.
B. Advanced Chromatographic Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase HPLC: Chiral columns, even for achiral compounds, can sometimes provide the unique selectivity needed to separate positional isomers.[4][5] Columns with different functionalities, such as amino or cyano phases, can also offer alternative selectivities compared to standard silica.[4]
-
Reverse-Phase HPLC: This is often the most successful approach. Experiment with different columns (C18, C8, Phenyl-Hexyl) and mobile phase modifiers (formic acid, trifluoroacetic acid, ammonium acetate) to fine-tune the separation. A shallow gradient can be particularly effective at resolving closely eluting peaks.
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC has emerged as a powerful technique for isomer separation.[4] It often provides higher efficiency and different selectivity compared to HPLC. The use of supercritical CO2 as the primary mobile phase component, with a co-solvent like methanol or isopropanol, can lead to excellent resolution.
-
C. Logic Diagram for Isomer Separation:
Caption: Strategy for the separation of constitutional isomers.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of brominated 7-azaindoles?
A1: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane is often effective. However, due to the variability in bromination position and potential for other substituents, it is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
LC-MS: To confirm the mass of the desired product and identify any impurities.[7]
-
¹H NMR: To confirm the structure and identify any residual solvents or impurities.[7]
Q3: My brominated 7-azaindole is a solid. Should I attempt recrystallization before chromatography?
A3: Yes, if the crude product is a solid, attempting recrystallization first is highly recommended.[3] It can significantly improve the purity of the material before it is subjected to chromatography, potentially removing the majority of impurities in a single, scalable step. This can reduce the amount of silica gel needed and simplify the subsequent chromatographic purification.
Q4: Are there any safety considerations when working with brominating agents and brominated heterocycles?
A4: Absolutely. Brominating agents like N-Bromosuccinimide (NBS) and especially elemental bromine are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8] Brominated organic compounds should also be treated as potentially toxic and handled with care. Always consult the Safety Data Sheet (SDS) for all reagents and products.
III. References
-
ChemicalBook. (n.d.). 4-Bromo-7-azaindole synthesis. Retrieved from --INVALID-LINK--
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from --INVALID-LINK--
-
Ambeed.com. (n.d.). 4-Bromo-7-azaindole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105777748A - 7-azaindole and preparation method thereof. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Halogenated Heterocycles. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Separation of positional isomers using chiral chromatography columns. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from --INVALID-LINK--
-
ResearchGate. (2001). (PDF) An improved preparation of isatins from indoles. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). Chromatographic Separations and Analysis of Enantiomers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Minimizing dibromo impurity formation during halogenation. Retrieved from --INVALID-LINK--
-
Merck Millipore. (n.d.). Troubleshooting Strategies in GST-tagged Protein Purification. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from --INVALID-LINK--
-
ResearchGate. (2005). On the 7-azaindole in acetonitrile anhydrous solutions as an inappropriate photophysical model for DNA base pairs. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2001). Separation of Enantiomers Needs Challenges, Perspectives. Retrieved from --INVALID-LINK--
-
Scilit. (1994). Luminescence behavior of 7-azaindole in AOT reverse micelles. Retrieved from --INVALID-LINK--
References
- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N. M. Maier, P. Franco and W. Lindner, “Separation of Enantiomers Needs Challenges, Perspectives,” Journal of Chromatography A, Vol. 906, No. 3, 2001, pp. 3-33. doi10.1016/S0021-9673(00)00532-X - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key transformation in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting advice and optimized protocols based on established scientific principles and field-proven insights.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] However, its application to heteroaromatic substrates like this compound (a 7-azaindole derivative) can be challenging due to the unique electronic properties and potential for catalyst inhibition by the pyridine nitrogen.[3][4] This guide will address common issues and provide a systematic approach to optimizing your reaction conditions for high yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing low to no conversion of my starting material. What are the most critical factors to investigate first?
A1: Low or no conversion in a Buchwald-Hartwig amination of this substrate often points to issues with the catalyst system, reaction setup, or reagent quality. Here’s a prioritized checklist:
-
Catalyst System (Palladium Precursor & Ligand): This is the most critical component. The choice of ligand is paramount for success with electron-rich and potentially coordinating heteroaromatic halides.[3][5]
-
Ligand Selection: Sterically hindered, electron-rich biaryl phosphine ligands are generally the best starting point. Ligands like XPhos, RuPhos, and their derivatives have shown success in coupling amines with challenging heteroaryl halides.[5][6][7] For this specific substrate, the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Bulky ligands help to prevent this and facilitate the crucial reductive elimination step.[3][7]
-
Palladium Source: Using a pre-catalyst, such as a G2 or G3 palladacycle, is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] Pre-catalysts offer more reliable and consistent formation of the active catalytic species.[8][9]
-
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species.[9] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This requires proper degassing of the solvent (e.g., by freeze-pump-thaw cycles or sparging with inert gas) and using Schlenk techniques or a glovebox.[3][10]
-
Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.
-
Solvent: Use anhydrous solvents. Common choices include toluene, 1,4-dioxane, and THF.[3][11][12] While toluene is often a good starting point, solvent screening may be necessary.[12]
-
Amine and Aryl Halide: Ensure the purity of your this compound and the amine coupling partner.
-
Base: The base should be fresh and stored under an inert atmosphere, especially strong alkoxides like sodium tert-butoxide (NaOtBu), which are hygroscopic.
-
Q2: I am seeing significant formation of a de-brominated side product. What causes this and how can I minimize it?
A2: The formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine (hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations.[1] This occurs when a β-hydride elimination pathway competes with the desired reductive elimination of the C-N bond.[1][13]
-
Mechanism of Hydrodehalogenation: This side reaction can be more prevalent with certain amines and under specific conditions. It involves the transfer of a hydride to the palladium center, followed by reductive elimination to form the de-halogenated arene.[1]
-
Strategies for Minimization:
-
Ligand Choice: Employing bulkier phosphine ligands can sterically hinder the β-hydride elimination pathway, favoring the desired reductive elimination.[5]
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like NaOtBu are often necessary, weaker bases like K₂CO₃ or K₃PO₄ might be effective with more reactive amines and can sometimes suppress side reactions.[12][14] However, for challenging substrates, a strong base is typically required.[15]
-
Temperature Optimization: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired product formation.[3][16]
-
Q3: My reaction is stalling at partial conversion. What are the likely causes of catalyst deactivation?
A3: Catalyst deactivation can occur through several mechanisms, especially with nitrogen-containing heterocycles.
-
Pyridine Coordination: As mentioned, the lone pair on the pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium center, leading to an off-cycle, catalytically inactive species.[3] Using bulky, electron-rich ligands can mitigate this by sterically shielding the palladium.[4]
-
Substrate or Product Inhibition: In some cases, the starting material or the aminated product can bind too strongly to the catalyst, slowing down or halting the catalytic cycle.
-
Base-Mediated Decomposition: The 7-azaindole core can be sensitive to strong bases at elevated temperatures, leading to decomposition products that may inhibit the catalyst.[17] If you suspect this, consider using a milder base if feasible or carefully controlling the reaction temperature.
-
Insolubility: If any of the reagents or the catalyst system are not fully soluble, the reaction rate can be significantly impacted.[9] Ensure adequate agitation and consider a solvent system that provides good solubility for all components.
Q4: How do I choose the optimal combination of palladium source, ligand, base, and solvent for my specific amine?
A4: While general recommendations provide a good starting point, the optimal conditions are highly dependent on the specific amine being coupled. A systematic approach to reaction optimization is recommended.
Recommended Starting Conditions & Optimization Strategy
The following workflow and tables provide a structured approach to optimizing the reaction conditions for the amination of this compound.
Experimental Workflow for Optimization
Caption: Systematic workflow for optimizing the Buchwald-Hartwig amination.
Table 1: Recommended Catalyst & Ligand Combinations for Screening
| Palladium Source | Ligand | Key Features |
| G3-XPhos Pre-catalyst | XPhos | Generally high reactivity for a broad range of amines.[5] |
| G3-RuPhos Pre-catalyst | RuPhos | Often effective for heteroaromatic couplings.[6] |
| Pd₂(dba)₃ | BrettPhos | Bulky ligand that can be effective for challenging couplings. |
| Pd(OAc)₂ | SPhos | Another versatile biaryl phosphine ligand. |
Note: Pre-catalysts are generally preferred for their reliability.[8][9]
Table 2: Base and Solvent Screening Parameters
| Base | pKa of Conjugate Acid | Solvent | Boiling Point (°C) |
| NaOtBu | ~19 | Toluene | 111 |
| LHMDS | ~26 | 1,4-Dioxane | 101 |
| K₃PO₄ | ~12.3 | THF | 66 |
| Cs₂CO₃ | ~10.3 | CPME | 106 |
Note: Stronger bases like NaOtBu or LHMDS are often required for less nucleophilic amines.[9] Toluene and dioxane are the most common and often most effective solvents.[11][12]
Detailed Experimental Protocol (General Starting Point)
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., G3-XPhos)
-
Ligand (if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (1-2 mol%), and NaOtBu (1.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of 0.1 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1][9]
By systematically addressing the key parameters of catalyst, ligand, base, solvent, and temperature, researchers can overcome the challenges associated with the Buchwald-Hartwig amination of this compound and achieve high-yielding, reliable C-N bond formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the troubleshooting guide for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered when working with this specific 7-azaindole derivative. The inherent electronic properties and potential for catalyst inhibition by N-heterocycles like this one can present unique obstacles.[1][2] This guide provides a structured, question-and-answer approach to overcoming these issues, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses the most common failure modes observed during the Suzuki coupling of this compound.
Issue 1: Very Low or No Product Yield
Question: My Suzuki reaction with this compound is failing, showing only starting material or trace product. What are the primary causes and how can I fix it?
Answer: This is the most common issue and typically points to problems in one of three areas: the catalyst system, reaction conditions, or reagent stability. The 7-azaindole scaffold can be particularly challenging due to the pyridine nitrogen's ability to coordinate with and deactivate the palladium catalyst.[3]
Causality & Solutions:
-
Catalyst Inactivation or Insufficient Activity: The lone pair on the pyridine nitrogen of the azaindole can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[3][4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Switch to a more robust catalyst system designed for challenging N-heterocycles. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[5][6] They sterically shield the palladium center, preventing substrate inhibition and promoting the crucial oxidative addition and reductive elimination steps.[5][7] Pre-catalysts such as Pd₂(dba)₃ combined with a ligand like SPhos, or commercially available pre-formed catalysts (e.g., XPhos Pd G2), are excellent choices.[8][9]
-
-
Suboptimal Base and Solvent Choice: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[10] However, an incorrect choice can either fail to promote the reaction or lead to side reactions.
-
Solution: A moderately strong base is often required. While strong bases like NaOtBu can be effective, they can also promote side reactions.[11] Inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently successful for azaindole substrates.[1][8][10] The solvent system must solubilize both the organic substrate and the inorganic base. A biphasic mixture, such as 1,4-dioxane/water or toluene/water, is standard and often highly effective.[12][13][14]
-
-
Low Reaction Temperature: Suzuki couplings, especially with challenging substrates, often require thermal energy to overcome activation barriers for key steps like oxidative addition and transmetalation.[15]
Issue 2: Significant Side Product Formation
Question: My reaction is messy. Besides my starting material, I'm seeing significant amounts of debrominated starting material (protodebromination) and/or a homocoupled boronic acid byproduct. What's causing this?
Answer: The formation of these side products points to a competition between the desired catalytic cycle and undesired pathways. This often happens when the main Suzuki coupling is kinetically slow, allowing side reactions to become prominent.
Causality & Solutions:
-
Protodebromination (Loss of Bromine): This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a proton source (often water or solvent impurities) instead of the boronic acid.[12][16]
-
Solution: The goal is to accelerate the productive cross-coupling rate so it outcompetes protodebromination.
-
Optimize Catalyst System: Use a more active catalyst/ligand combination (see Issue 1) to speed up the transmetalation step.[17]
-
Degas Thoroughly: While oxygen is more commonly associated with homocoupling, ensuring a rigorously inert atmosphere by degassing solvents (e.g., sparging with argon for 20-30 minutes) is crucial for overall catalyst health and efficiency.[3][12]
-
-
-
Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can facilitate a palladium-catalyzed dimerization of the boronic acid.[3][11]
-
Solution: Rigorous exclusion of oxygen is paramount.
-
-
Protodeboronation (Loss of Boronic Acid Group): This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond.[17] It is a very common side reaction, especially with heteroaryl boronic acids, and can be catalyzed by the base or residual moisture.[19][20]
-
Solution: Minimize the time the "free" boronic acid exists in the reaction mixture.
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than free boronic acids.[17][19]
-
Choice of Base: Milder bases like K₃PO₄ or CsF can sometimes reduce the rate of protodeboronation compared to stronger hydroxides.[19][21]
-
Slow Addition: If using an unstable boronic acid, adding it slowly via syringe pump to the heated reaction mixture can keep its instantaneous concentration low, favoring coupling over decomposition.[15]
-
-
Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. The following workflow provides a logical diagnostic path.
Data Summary & Recommended Protocols
Table 1: Comparison of Reaction Conditions for Challenging Heterocycles
This table summarizes common conditions used for Suzuki couplings of N-heterocycles, providing a starting point for optimization.
| Parameter | Condition A (Classic) | Condition B (Buchwald System) | Condition C (Alternative Base) | Notes |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | PdCl₂(dppf) | Condition A is often insufficient for this substrate.[15] |
| Ligand | (none) | SPhos, XPhos, RuPhos | dppf | Bulky, electron-rich ligands are preferred.[5][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄ | CsF | K₃PO₄ is a robust choice for many azaindoles.[1][3] CsF can minimize protodeboronation.[21] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O or Dioxane/H₂O | Isopropanol | Biphasic systems are generally effective.[12][13] |
| Temperature | 80 - 100 °C | 60 - 110 °C | 80 °C | Higher temperatures often improve reaction rates.[1] |
| Typical Outcome | Low to Moderate Yield | Good to Excellent Yield | Good Yield, Substrate Dependent | Condition B is the recommended starting point. |
Experimental Protocols
This protocol employs a modern catalyst system known to be effective for challenging N-heterocyclic substrates.[1][8]
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[18]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
stability issues of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine under acidic conditions
Technical Support Center: 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
A Guide to Navigating Stability Under Acidic Conditions
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Best Practices and Troubleshooting for Handling this compound in Acidic Media
Introduction
This compound, a substituted 7-azaindole, is a critical building block in medicinal chemistry, valued for its role as a bioisostere of indole in developing novel therapeutics.[1] However, its unique fused pyrrolopyridine structure presents stability challenges, particularly under acidic conditions required for many synthetic transformations like Boc deprotection or acid-catalyzed cyclizations. This guide provides an in-depth analysis of the compound's behavior in acidic media, offering troubleshooting advice and validated protocols to help you mitigate degradation and maximize reaction yields.
Part 1: Fundamental Chemical Principles
Understanding the inherent chemical properties of this compound is the first step to predicting its behavior.
Q1: Where does the compound protonate in an acidic solution, and why does it matter?
Answer: The primary site of protonation is the pyridine nitrogen (N7). This is a crucial concept because the location of protonation dictates the electronic properties and subsequent reactivity of the entire molecule.
-
The Causality: The 7-azaindole scaffold contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).
-
The lone pair of electrons on the pyrrole nitrogen (N1) is integral to the aromaticity of the five-membered ring, similar to pyrrole itself.[2] Protonating this nitrogen would disrupt the aromatic system, making it energetically unfavorable.
-
Conversely, the lone pair on the pyridine nitrogen (N7) is located in an sp²-hybridized orbital in the plane of the ring and is not part of the aromatic π-system.[2] It is therefore much more available for protonation. The pKa of the conjugate acid of 7-azaindole is approximately 4.6, confirming the basicity of the pyridine nitrogen.[1]
-
The Consequence of N7 Protonation: Once protonated, the pyridinium ring becomes strongly electron-withdrawing. This electronic shift has two major effects:
-
Deactivation of the Pyridine Ring: It makes the pyridine ring highly resistant to further electrophilic attack.
-
Activation of the Pyrrole Ring: It can increase the susceptibility of the electron-rich pyrrole ring to degradation or unwanted side reactions.
Caption: Figure 1: Protonation occurs at the more basic N7 pyridine nitrogen.
Part 2: Troubleshooting Experimental Issues
Here we address common problems observed during experiments.
Q2: My reaction turned dark brown/black after adding a strong acid (e.g., TFA, neat HCl). What is causing this decomposition?
Answer: This is a classic sign of acid-catalyzed degradation, likely originating from the pyrrole ring.
-
The Mechanism: While the pyrrole ring in 7-azaindole is generally less reactive than simple pyrrole due to the fused electron-withdrawing pyridine ring, it remains the most electron-rich portion of the molecule. Upon protonation at N7, the system's electronics are perturbed. Strong, non-nucleophilic acids like trifluoroacetic acid (TFA) can induce polymerization or electrophilic attack on the pyrrole ring by activated intermediates, leading to complex, insoluble tars. This is a known issue with many indole and pyrrole-containing compounds.[3]
-
Troubleshooting Steps:
-
Re-evaluate Acid Choice: Is a strong, non-coordinating acid necessary? Consider alternatives (see Table 1).
-
Lower the Temperature: Perform the acid addition and reaction at 0 °C or below to slow the rate of degradation relative to the desired reaction.
-
Use a Scavenger: In cases of deprotection (e.g., Boc, Trityl), the released carbocations are potent electrophiles that can attack the pyrrole ring. Add a scavenger like triethylsilane (TES) or thioanisole to trap these electrophiles.
-
Q3: My mass spectrometry results show a peak corresponding to the debrominated product. How is this happening?
Answer: You are likely observing protodebromination, an acid-catalyzed side reaction.
-
The Mechanism: While aryl halides are generally stable, protodebromination can occur on activated or electron-rich aromatic systems. In this case, even though N7-protonation makes the overall system electron-deficient, the C4 position is para to the pyrrole nitrogen (N1), which can still exert a sufficient electron-donating resonance effect to facilitate electrophilic attack by a proton. The resulting sigma complex can then lose a bromonium ion (Br+) or its equivalent, which is subsequently reduced in the reaction medium. This is more likely to occur at elevated temperatures or with very strong acids.
-
Troubleshooting Steps:
-
Minimize Reaction Time and Temperature: Use only the necessary reaction time and keep the temperature as low as possible.
-
Control Acid Stoichiometry: Use the minimum effective amount of acid. An excess of strong acid can drive this side reaction.
-
Monitor Progress Carefully: Use LC-MS to track the formation of the debrominated byproduct alongside your desired product. Stop the reaction as soon as the starting material is consumed.
-
Part 3: Best Practices & Recommended Protocols
Proactive measures and validated methods are key to success.
Q4: What are the recommended acidic conditions for reactions with this scaffold?
Answer: The choice of acid is paramount. The goal is to select conditions acidic enough to promote the desired reaction but mild enough to prevent degradation.
Table 1: Comparison of Acidic Conditions
| Acid Type | Examples | Recommended Use | Cautions |
| Strong Protic | TFA, HCl (conc.), H₂SO₄ | Use as a last resort. Ideal for rapid reactions at low temperatures (e.g., < 5 min at 0 °C). | High risk of decomposition, polymerization, and protodebromination. Use with scavengers. |
| Moderate Protic | Acetic Acid (AcOH), Formic Acid | Excellent for reactions requiring heating where strong acids cause decomposition. Often used as a solvent. | May be too slow for some transformations. Can act as a nucleophile in some cases. |
| Lewis Acids | BF₃·OEt₂, TMSOTf, AlCl₃ | Useful for specific transformations (e.g., Friedel-Crafts). Can be milder than strong protic acids. | Stoichiometry is critical. Complexation can alter reactivity. Hydrolysis can generate strong protic acids. |
| Acidic Salts | Pyridinium p-toluenesulfonate (PPTS) | Excellent for acid-labile substrates. Provides a low, steady concentration of H⁺. | Generally not suitable for reactions requiring high acid concentration, like some deprotections. |
Q5: Protocol: How can I quickly test the stability of my compound under proposed acidic conditions?
Answer: Before committing your bulk material to a reaction, a small-scale stability test is a self-validating and essential step.
Caption: Figure 2: A simple workflow to assess compound stability.
Experimental Protocol: Stability Test
-
Preparation: Dissolve ~2 mg of this compound in 1 mL of the proposed reaction solvent in a small vial.
-
Time Zero Sample: Take a small aliquot for LC-MS analysis and spot a TLC plate. This is your baseline.
-
Acid Addition: Add the proposed amount of acid (e.g., 5 equivalents of HCl in Dioxane).
-
Monitoring: Stir the reaction at the proposed temperature. At set time points (e.g., 30 min, 2 hours, 6 hours), take further aliquots for analysis.
-
Analysis: Run LC-MS to check for the appearance of new peaks (especially a peak at -79 Da for debromination) or a decrease in the starting material peak area. Compare the TLC spots to the baseline to visually check for new, lower Rf byproducts (often decomposition products).
-
Decision: If >10% degradation is observed within the expected reaction time, the conditions are too harsh and must be optimized.
References
refining the work-up procedure for 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis
Technical Support Center: 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of the post-reaction work-up and purification for this valuable heterocyclic building block. The inherent reactivity of the 7-azaindole core presents unique challenges, particularly in controlling selectivity and ensuring product purity. This guide provides field-proven insights and systematic troubleshooting procedures to help you achieve high-yield, high-purity results.
Troubleshooting Guide: Common Work-Up & Purification Issues
This section addresses specific, observable problems that can arise after the initial bromination reaction is complete. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Isolated Yield of the Target Compound
Q: After performing the aqueous work-up and solvent evaporation, my crude yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
A: This is a common and frustrating issue that can stem from several points in the work-up procedure. The primary suspects are product loss to the aqueous phase, incomplete extraction, or degradation.
-
Cause A: Incorrect pH of the Aqueous Phase. The pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen and a weakly acidic pyrrole N-H. To ensure the compound is in its neutral, organic-soluble form, the pH of the aqueous layer must be carefully controlled. If the solution is too acidic, the pyridine nitrogen will be protonated, rendering the molecule highly water-soluble and preventing its extraction into the organic layer.
-
Solution: Before extraction, carefully basify the aqueous mixture to a pH of 8-9 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] Add the base slowly and with vigorous stirring, checking the pH periodically with test strips. Avoid using strong bases like NaOH, which can potentially hydrolyze the bromo group or promote side reactions.
-
-
Cause B: Inefficient Extraction. A single extraction is often insufficient to recover all the product. This compound may have partial solubility in the aqueous phase, even at the correct pH.
-
Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1][2] Combine all organic layers to maximize product recovery. If the product is particularly polar, a continuous liquid-liquid extraction apparatus may be beneficial for challenging cases.
-
-
Cause C: Product Precipitation and Loss during Filtration. If the reaction is quenched or diluted improperly, the product may precipitate out of solution and be inadvertently discarded during filtration steps (e.g., filtering off salts or byproducts like succinimide from NBS).
-
Solution: Ensure the product is fully dissolved before separating layers or performing filtrations. If a solid is present at the interface or in the organic layer, take a small sample and analyze it (e.g., by TLC or LC-MS) to confirm its identity. It may be necessary to add more organic solvent or a co-solvent to redissolve the product before proceeding.
-
Issue 2: Persistent Emulsion During Extraction
Q: I'm struggling with a thick, persistent emulsion at the interface between my aqueous and organic layers, making separation impossible. How can I resolve this?
A: Emulsions are often caused by fine particulate matter, acidic conditions, or overly vigorous mixing.
-
Solution A: Add Brine. The addition of a saturated aqueous sodium chloride (brine) solution is the most common and effective method.[1][2] This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the mutual solubility of the two phases.
-
Solution B: Filtration. Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break the emulsion by removing the fine particulates that stabilize it.[1]
-
Solution C: Reduce Agitation. In subsequent attempts, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Solution D: Centrifugation. For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.
Issue 3: Product is Contaminated with Brominated Impurities
Q: My post-purification analysis (NMR, LC-MS) shows the presence of di-brominated or other isomeric impurities. How can I refine my procedure?
A: This indicates a lack of selectivity during the bromination reaction itself, but the work-up and purification are critical for removing these closely related byproducts. The high reactivity of the electron-rich pyrrole ring makes it susceptible to over-bromination.[2]
-
Reaction Control (Prevention):
-
Purification Strategy (Solution):
-
Column Chromatography: Meticulous flash column chromatography is essential. Closely related brominated species often have very similar polarities.
-
Use a high-resolution silica gel (e.g., 230-400 mesh).
-
Employ a shallow solvent gradient (e.g., starting with pure hexanes/heptane and slowly increasing the percentage of ethyl acetate).
-
Monitor fractions carefully using a sensitive visualization method (e.g., UV lamp and a potassium permanganate stain).
-
-
| Problem Summary | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Yield | Product is protonated and remains in the aqueous phase. | Adjust aqueous layer to pH 8-9 with NaHCO₃ before extraction.[1] |
| Incomplete extraction from the aqueous layer. | Perform at least 3-4 extractions with EtOAc or DCM.[1][2] | |
| Persistent Emulsion | Fine particulates; vigorous shaking. | Add brine; filter through Celite®; use gentle inversions.[1][2] |
| Impure Product | Over-bromination during the reaction. | Optimize reaction conditions (low temp, controlled stoichiometry).[2] |
| Co-elution of impurities during chromatography. | Use high-resolution silica and a shallow solvent gradient for purification. | |
| Crude is a Dark Oil/Tar | Degradation of starting material or product. | Ensure quenching is rapid and efficient; avoid excessive heat during solvent removal. |
| Residual high-boiling solvents (e.g., DMF, DMSO). | Wash the organic layer thoroughly with water (5-10 volumes) and brine to remove residual DMF/DMSO.[3] |
Standard Work-Up Protocol & Workflow
This section provides a reliable, step-by-step procedure for the work-up of a typical bromination reaction for synthesizing this compound.
Experimental Protocol
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring to quench any unreacted brominating agent.[2] Continue stirring for 10-15 minutes.
-
Solvent Dilution: Dilute the mixture with a suitable extraction solvent, such as ethyl acetate (EtOAc, ~2-3 times the reaction volume).[1]
-
pH Adjustment: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until the pH of the aqueous layer is 8-9 (test with pH paper).[1] Be cautious of gas evolution (CO₂).
-
Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of EtOAc. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[1][2] The brine wash helps to remove residual water and break any minor emulsions.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Filter the drying agent and wash the filter cake with a small amount of fresh EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent product degradation. The resulting crude material can then be purified.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or heptane.
Caption: Standard experimental workflow for the work-up and purification.
Frequently Asked Questions (FAQs)
Q1: Why is sodium thiosulfate used as a quenching agent? A1: Sodium thiosulfate is a mild reducing agent that reacts quickly and selectively with electrophilic halogen sources like N-bromosuccinimide (NBS) or bromine (Br₂). This reaction neutralizes the excess brominating agent, preventing further uncontrolled bromination of the desired product or other reactive species in the mixture during the work-up.[2]
Q2: Can I use a different solvent for extraction instead of ethyl acetate? A2: Yes, other solvents can be used, but the choice depends on the specific properties of your compound and impurities. Dichloromethane (DCM) is a common alternative that is less prone to forming emulsions. However, it is denser than water, which will result in the organic layer being the bottom layer. Ethers like diethyl ether or MTBE can also be used, but they are highly flammable. Always choose a solvent in which your product is highly soluble and which is immiscible with water.
Q3: My crude product is a dark, viscous oil instead of a solid. What does this indicate? A3: This often points to the presence of high-boiling point solvents (like DMF or DMSO if used in the reaction), polymeric side products, or some degradation. If DMF or DMSO were used, a thorough wash of the organic layer with several volumes of water is crucial to remove them.[3] If degradation is suspected, ensure the work-up was performed without delay and that the concentration step was done at a low temperature.
Q4: How do I choose the correct solvent system for column chromatography? A4: The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the desired product on a TLC plate. Start by screening solvent systems using TLC. A good starting point for many N-heterocycles is a mixture of heptane (or hexanes) and ethyl acetate. For this compound, a system starting around 10-20% EtOAc in heptane is a reasonable starting point. If the compound does not move, a small percentage of a more polar solvent like methanol can be added to the EtOAc.[1]
Caption: Decision tree for troubleshooting common work-up issues.
References
Technical Support Center: Synthesis of Substituted 7-Azaindoles
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, celebrated for its role as a bioisostere of indole and its prevalence in numerous FDA-approved drugs.[1][2] Its unique hydrogen bonding capabilities make it a privileged structure, particularly as a hinge-binding moiety in kinase inhibitors.[3][4] However, the journey from starting materials to a functionalized 7-azaindole is frequently laden with synthetic challenges. The electron-deficient nature of the pyridine ring, combined with the electron-rich pyrrole moiety, creates a complex electronic landscape that complicates reactivity and regioselectivity.[5][6]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals navigating the complexities of 7-azaindole synthesis. It is structured in a question-and-answer format to directly address common pitfalls, from unpredictable regioselectivity in C-H functionalization to low yields in cross-coupling reactions. Here, we provide not just solutions, but the underlying mechanistic rationale to empower you to troubleshoot your experiments effectively.
Section 1: Troubleshooting Regioselectivity
Controlling the site of substitution is one of the most significant hurdles in 7-azaindole chemistry. The inherent electronic properties of the ring system often lead to mixtures of products. This section addresses how to direct functionalization to the desired position.
Q1: My electrophilic substitution (e.g., halogenation, nitration) on an unprotected 7-azaindole is yielding a complex mixture, with the major product being the C3-isomer. How can I functionalize the pyridine ring (C4, C5, or C6) instead?
A1: This is a classic challenge rooted in the electronic nature of the 7-azaindole core. The pyrrole ring is electron-rich and thus more susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic site.[7] Direct electrophilic substitution on the electron-deficient pyridine ring is generally not feasible without specific activation strategies.
Core Strategy: N-Oxide Formation
The most reliable method to reverse this reactivity and direct electrophiles to the pyridine ring is through the formation of the 7-azaindole-N-oxide.[8] The N-oxide group is strongly deactivating and electron-withdrawing via induction, which deactivates the C2 and C6 positions. More importantly, it can act as a directing group to functionalize the C4 and C6 positions.[9]
Troubleshooting Workflow for Pyridine Ring Functionalization
Caption: Workflow for directing substitution to the pyridine ring.
Causality:
-
N-Oxidation: Using an oxidant like hydrogen peroxide or m-CPBA converts the pyridine nitrogen into an N-oxide.[10] This fundamentally alters the electronic distribution of the ring.
-
Electrophilic Attack: With the N-oxide in place, electrophilic attack (e.g., nitration or halogenation) is directed to the C4 position.[8][10]
-
Deoxygenation: The N-oxide is then removed, typically with a reducing agent like PCl₃, to restore the pyridine nitrogen and yield the C4-substituted 7-azaindole.
For a highly regiocontrolled route to a 5-bromo-4-chloro-3-nitro-7-azaindole, a multi-step sequence involving nitration, chlorination, and then bromination has been shown to be effective and scalable.[11]
Q2: I need to install a substituent at the C2 position, but lithiation of my N-H free 7-azaindole is not working or is non-selective. What am I doing wrong?
A2: Direct lithiation of N-H free 7-azaindole is problematic because the acidic N-H proton (pKa ≈ 19.9) will be deprotonated first by strong bases like n-BuLi or LDA. This forms the N-anion, preventing C-H activation. To achieve C2-lithiation, the nitrogen must first be protected.
Core Strategy: N-Protection Followed by Directed Lithiation
A temporary protecting group on the nitrogen atom is essential to direct lithiation to the C2 position.[8] The choice of protecting group is critical.
| Protecting Group | Deprotonation Conditions | Common Quenching Electrophiles | Key Considerations |
| Tosyl (Ts) | 2.2 equiv. n-BuLi, THF, -78 °C | I₂, Aldehydes, Ketones | Robust group, but deprotection can require harsh basic conditions (e.g., NaOH).[12] |
| TIPS | 1.1 equiv. n-BuLi, THF, -78 °C | I₂, DMF, CO₂ | Bulky group that effectively directs to C2.[4] Removed with fluoride sources (e.g., TBAF). |
| SEM | 1.1 equiv. n-BuLi, THF, -78 °C | I₂, Aldehydes | Also serves as an activating group for SNAr at C4.[13] Removed with acid or fluoride. |
Mechanism Insight: The N-protecting group blocks the acidic N-H site. The pyridine nitrogen then acts as a directing group, coordinating the lithium reagent and facilitating proton abstraction from the adjacent C2 position, which is the most acidic carbon proton on the ring.
Section 2: Overcoming Low Yields in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halo-7-azaindoles. However, they are notoriously sensitive to reaction conditions, and the 7-azaindole nucleus itself can complicate catalysis.
Q3: My Buchwald-Hartwig amination of a 4-chloro-7-azaindole with a secondary amine is giving low yield, and I'm recovering starting material. How can I improve this?
A3: This is a frequent issue. The Buchwald-Hartwig amination of halo-azaindoles presents specific challenges.[14] Firstly, aryl chlorides are less reactive than bromides or iodides and require more active catalysts for efficient oxidative addition.[15] Secondly, the bidentate N-H/pyridine nitrogen system of the 7-azaindole can chelate the palladium catalyst, leading to catalyst inhibition or deactivation.[16][17]
Troubleshooting Decision Tree for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for a failing Buchwald-Hartwig reaction.
Key Optimization Points:
-
Ligand Choice is Paramount: For challenging aryl chlorides, standard phosphine ligands are often insufficient. Use electron-rich, sterically hindered biaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos). These promote the difficult oxidative addition step and stabilize the active Pd(0) species.
-
Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂, which can be unreliable, use well-defined pre-catalysts (e.g., XPhos-Pd-G3). These form the active monoligated Pd(0) species more cleanly and reproducibly.[15]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, potassium phosphate (K₃PO₄) can be a milder alternative. For homogeneous conditions, soluble organic bases like DBU can be employed.[18]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and t-amyl alcohol are common choices that allow for the higher temperatures often needed for aryl chlorides.
-
Protecting the N-H: While many protocols exist for unprotected halo-7-azaindoles, protection of the N-H with a group like SEM or Boc can prevent catalyst chelation and unwanted N-arylation side reactions, sometimes simplifying the reaction outcome.[16]
Q4: My Sonogashira coupling with a 3-iodo-7-azaindole is failing. What are the common failure modes?
A4: The Sonogashira reaction is a staple for introducing alkyne functionalities but can be problematic.[5] Common failure modes include:
-
Copper(I) Issues: The co-catalyst, typically CuI, can be sensitive to air. Ensure you are using fresh, high-purity CuI and that the reaction is performed under a strictly inert atmosphere.
-
Homocoupling (Glaser Coupling): If you observe significant formation of a diyne from your alkyne starting material, it indicates that the oxidative coupling of the alkyne is outcompeting the cross-coupling. This can be suppressed by using an amine base (like Et₃N or DIPEA) and ensuring rigorous exclusion of oxygen.
-
Dehalogenation: Reduction of the C-I bond back to a C-H bond is a common side reaction, often mediated by phosphine ligands or impurities.
-
Poor Cyclization in Tandem Reactions: If the Sonogashira coupling is the first step of a one-pot cyclization to form a substituted 7-azaindole, the subsequent cyclization step may be the point of failure. The base used for cyclization (e.g., KOtBu) and temperature are critical. The use of 18-crown-6 has been shown to facilitate the C-N cyclization step in the synthesis of 2-substituted 7-azaindoles.[19]
Quick Troubleshooting Table: Sonogashira Coupling
| Symptom | Potential Cause | Suggested Solution |
| No Reaction | Inactive Pd catalyst or CuI | Use a fresh Pd source (e.g., Pd(PPh₃)₄) and CuI. Ensure rigorous degassing of solvent. |
| Diyne Formation | Oxygen contamination | Degas solvent thoroughly (freeze-pump-thaw is best). Run under a positive pressure of argon/nitrogen. |
| Dehalogenation | Reductive side reactions | Use a different phosphine ligand or a "copper-free" Sonogashira protocol. |
| Stalled at Intermediate | Cyclization step is failing | For tandem reactions, add a stronger base (KOtBu) and consider additives like 18-crown-6.[19] |
Section 3: Protocols and Methodologies
Protocol 1: Regioselective C3-Sulfenylation of NH-Free 7-Azaindole
This protocol provides a method for the direct, iodine-catalyzed sulfenylation at the C3 position, avoiding the need for N-protection.[20][21]
Materials:
-
7-Azaindole (1.0 equiv)
-
Thiophenol derivative (1.2 equiv)
-
Iodine (I₂) (20 mol%)
-
Dimethyl sulfoxide (DMSO) (0.2 M)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a clean, dry reaction vessel, add 7-azaindole and iodine.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMSO via syringe, followed by the thiophenol derivative.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C3-sulfenylated 7-azaindole.
Protocol 2: Synthesis of a 4-Alkoxy-7-Azaindole via SEM Protection and SNAr
This protocol utilizes the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which serves a dual role: protecting the indole nitrogen and activating the C4 position for nucleophilic aromatic substitution (SNAr).[3][13]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
SEM-Cl (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous DMF
-
Alcohol nucleophile (e.g., isopropanol) (5.0 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Anhydrous THF
Procedure:
Part A: SEM Protection
-
Suspend NaH in anhydrous DMF in a flame-dried flask under an inert atmosphere at 0 °C.
-
Add a solution of 4-chloro-7-azaindole in DMF dropwise. Stir for 30 minutes at 0 °C.
-
Add SEM-Cl dropwise and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-SEM-4-chloro-7-azaindole.
Part B: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the N-SEM-4-chloro-7-azaindole and the desired alcohol in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add KOtBu portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC/LC-MS).
-
Quench with water and extract with ethyl acetate (3x).
-
Combine, wash with brine, dry, and concentrate. The crude product can be carried to the deprotection step.
Part C: SEM Deprotection
-
Dissolve the crude product from Part B in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 equiv) and stir at room temperature for 2-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final 4-alkoxy-7-azaindole.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze of Molecular Structure: A Comparative Guide to the Validation of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a potent building block in medicinal chemistry, precise structural validation is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of the preeminent analytical techniques for structural elucidation, with a focus on the gold standard—single-crystal X-ray crystallography—and its powerful spectroscopic allies: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
While a public crystal structure for this compound is not available at the time of this writing, this guide will leverage the crystallographic data of a closely related heterocyclic system, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, to illustrate the definitive insights provided by X-ray diffraction.[1][2] We will explore the causality behind the experimental choices in each technique and present a holistic view of a robust, self-validating analytical workflow for researchers, scientists, and drug development professionals.
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3][4][5] It provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.
The Crystallography Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The causality behind each step is crucial for obtaining high-quality data.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Glimpse into the Crystallographer's Lab
-
Crystal Growth (The Art): High-quality single crystals are paramount. For a compound like this compound, this would typically involve dissolving the purified solid in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) and allowing for slow evaporation or vapor diffusion. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice.
-
Crystal Mounting and Screening (The Selection): A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[3] It is then screened using an X-ray diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.
-
Data Collection (The Measurement): The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and rotated in a monochromatic X-ray beam.[6] A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.[7]
-
Structure Solution and Refinement (The Puzzle): The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, highly accurate crystal structure.[4]
Insights from a Proxy: The Structure of a Related Heterocycle
To illustrate the power of this technique, we consider the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine.[1][2] The crystallographic data for this compound would provide:
| Parameter | Information Gained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each non-hydrogen atom. |
| Bond Lengths & Angles | Highly accurate measurements of all covalent bonds and angles. |
| Torsional Angles | The conformation of the molecule in the solid state. |
| Intermolecular Interactions | Details of how molecules pack together, including hydrogen bonding and π-stacking.[1] |
This level of detail is unattainable with other analytical methods and provides an unambiguous structural proof.
The Spectroscopic Toolkit: Complementary and Corroborative Evidence
In the absence of a crystal structure, or as a means of validating the bulk sample's identity against the single crystal, a suite of spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to piece together the molecular framework.
Hypothetical NMR Data for this compound:
| Technique | Expected Information |
| ¹H NMR | Number of unique proton environments, their chemical shifts (indicating electronic environment), and splitting patterns (revealing adjacent protons). One would expect signals for the methyl group, the pyrrole NH, and the aromatic protons on the pyridine and pyrrole rings. |
| ¹³C NMR | Number of unique carbon environments. The chemical shifts would differentiate between sp² and sp³ hybridized carbons and those attached to electronegative atoms (N, Br). |
| COSY | Correlation between protons that are coupled to each other (typically over 2-3 bonds), confirming the connectivity of protons within the aromatic rings. |
| HSQC | Correlation between protons and the carbons to which they are directly attached, allowing for the assignment of carbon signals. |
| HMBC | Correlation between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting the methyl group to the pyrrole ring and establishing the connectivity between the pyrrole and pyridine rings. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of a compound and, depending on the ionization technique, valuable information about its structure through fragmentation patterns.[11]
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which in turn provides the elemental composition. A key feature would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[12][13]
Infrared (IR) Spectroscopy: The Functional Group Signature
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[14][15] For this compound, the IR spectrum would be expected to show characteristic absorption bands:
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch of the pyrrole ring |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch of the methyl group |
| ~1600-1450 | C=C and C=N stretching of the aromatic rings |
| ~800-600 | C-Br stretch |
A Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution | Gas/Solution | Solid/Liquid/Gas |
| Information | 3D Structure, Connectivity, Stereochemistry, Packing | Connectivity, Electronic Environment, Stereochemistry | Molecular Weight, Elemental Formula, Fragmentation | Functional Groups |
| Unambiguity | Definitive | High (with 2D) | High (HRMS) | Low |
| Key Advantage | Unambiguous 3D structure | Detailed connectivity in solution | High sensitivity and exact mass | Rapid and simple |
| Key Limitation | Requires single crystals | Can be complex to interpret; insensitive | Isomers can be difficult to distinguish | Limited structural information |
The Synergy of Techniques: A Self-Validating Approach
While X-ray crystallography provides the ultimate structural proof, it is the synergistic use of spectroscopic techniques that builds a comprehensive and self-validating picture of a molecule. NMR confirms the structure of the bulk material in solution, mass spectrometry verifies the molecular formula and the presence of key elements, and IR spectroscopy provides a quick check for the expected functional groups.
Figure 2: The synergistic relationship of analytical techniques for structural validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. rigaku.com [rigaku.com]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. jchps.com [jchps.com]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. uni-saarland.de [uni-saarland.de]
- 12. compoundchem.com [compoundchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cet-science.com [cet-science.com]
- 15. researchgate.net [researchgate.net]
comparative analysis of reactivity between 4-bromo and 5-bromo-7-azaindoles
A Comparative Guide to the Reactivity of 4-Bromo- and 5-Bromo-7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its value lies in its ability to mimic the indole nucleus while offering unique electronic properties and a hydrogen bond donor/acceptor pattern that can be exploited for molecular recognition. For synthetic chemists, halo-7-azaindoles are indispensable building blocks, with the bromine atom serving as a versatile handle for late-stage functionalization via cross-coupling reactions. However, the regiochemical placement of this bromine atom—specifically at the 4- versus the 5-position—imparts distinct reactivity profiles. This guide provides an in-depth comparative analysis of the reactivity of 4-bromo- and 5-bromo-7-azaindoles, offering field-proven insights to inform synthetic strategy and reaction design.
Electronic Landscape: The Root of Reactivity Differences
The reactivity of any substituted aromatic system is fundamentally governed by its electronic properties. The 7-azaindole nucleus is an electron-rich system, but the pyridine nitrogen atom (N-7) acts as an electron-withdrawing group, influencing the electron density across the bicyclic scaffold.[2][3][4]
-
5-Bromo-7-azaindole: The bromine at the C-5 position resides on the six-membered pyridine ring. Its electronic influence is primarily governed by standard inductive and resonance effects seen in substituted pyridines. The C5-Br bond is polarized, making the C5 carbon electrophilic and susceptible to oxidative addition in palladium-catalyzed cycles. This position is relatively unhindered and electronically analogous to a typical bromopyridine.
-
4-Bromo-7-azaindole: The bromine at the C-4 position is also on the pyridine ring but is peri to the pyrrolic nitrogen (N-1). This proximity, along with the influence of the adjacent pyridine nitrogen (N-7), creates a more complex electronic environment. The C4 position is sterically more demanding and electronically distinct from the C5 position. Some studies have noted that the chemistry of 4-bromo-7-azaindole has not been as extensively explored, suggesting its reactivity can be less predictable.[5]
The following diagram illustrates the fundamental structural difference and the key positions discussed.
Caption: Chemical structures of 5-Bromo-7-azaindole and 4-Bromo-7-azaindole.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common transformations applied to bromo-7-azaindoles.[6][7][8] The performance of the 4-bromo and 5-bromo isomers in these reactions often diverges, highlighting their different reactivity profiles.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] Studies have shown that both 4-bromo- and 5-bromo-7-azaindoles are viable substrates, but reaction conditions and outcomes can differ.
-
5-Bromo-7-azaindole: This isomer generally couples efficiently with a wide range of primary and secondary amines. A study by Buchwald reported the successful amination of unprotected 5-bromo-7-azaindole using biarylphosphine ligands like DavePhos.[5] In one instance, 5-bromo-3-chloro-7-azaindole underwent reaction exclusively at the 5-position, demonstrating the higher reactivity of the C5-Br bond over the C3-Cl bond in this specific context.[10]
-
4-Bromo-7-azaindole: While also a competent coupling partner, 4-bromo-7-azaindole can be more challenging. Research has indicated that N-protection is often beneficial for achieving high yields in C-N bond-forming reactions with this isomer.[5] A combination of Pd(OAc)₂, a bulky biarylphosphine ligand like Xantphos, and a strong base such as Cs₂CO₃ is often required to drive the reaction to completion.[5] Without optimization, side reactions or incomplete conversion can be more prevalent compared to the 5-bromo isomer. One report noted that 4-bromoazaindole displayed reactivity similar to its 4-chloro analog in amination reactions.[11]
The general workflow for a Buchwald-Hartwig amination is depicted below.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity differences between the two isomers are also apparent in this transformation.
-
5-Bromo-7-azaindole: This isomer is a reliable substrate for Suzuki coupling. It readily couples with a variety of aryl and heteroaryl boronic acids under standard conditions, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base. The functionalization at the 5-position is a key transformation in the synthesis of various biologically active compounds.[12]
-
4-Bromo-7-azaindole: Suzuki couplings with 4-bromo-7-azaindole can be less straightforward. While successful couplings have been reported, they may require more specialized catalysts and conditions to achieve high yields, similar to what is seen in amination reactions.[6] The steric hindrance and electronic nature of the C4-position can impede the transmetalation step of the catalytic cycle.
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynylated heterocycles.[13][14]
-
5-Bromo-7-azaindole: This isomer is frequently used in Sonogashira couplings. For example, the synthesis of 5-bromo-7-azaindole itself can involve a Sonogashira coupling as a key step, where a di-halogenated pyridine is selectively coupled with an alkyne before the final cyclization to form the azaindole ring.[15] This demonstrates the reliability of C-Br bonds at this position to participate in such reactions.
-
4-Bromo-7-azaindole: The Sonogashira coupling of the 4-bromo isomer is also feasible. Arcadi and coworkers reported the successful reaction of a 4-iodo-7-azaindole derivative with an alkyne, achieving a high yield.[6] While this example uses an iodo-derivative, which is typically more reactive than the bromo-analog, it establishes the viability of the C4-position for this transformation. The choice of catalyst (a Pd/Cu system is classic) and base is critical.[13]
Data Summary: A Head-to-Head Comparison
The table below summarizes typical observations and conditions for cross-coupling reactions involving the two isomers, based on literature precedents.
| Reaction | 5-Bromo-7-azaindole | 4-Bromo-7-azaindole | Key Considerations |
| Buchwald-Hartwig | Generally high reactivity, even with unprotected N-H.[10][11] | Often requires N-protection and more specialized ligands (e.g., Xantphos) for optimal yields.[5] | Substrate scope is typically broader and more forgiving for the 5-bromo isomer. |
| Suzuki-Miyaura | Reliable coupling with a wide range of boronic acids under standard conditions.[12] | Can be less efficient; may require stronger bases or more active catalyst systems.[6] | Steric and electronic factors at C4 can hinder the reaction. |
| Sonogashira | Efficient coupling partner; used in synthetic routes to the core itself.[15][16] | Feasible, though may require more forcing conditions or a more reactive halogen (iodide) for high efficiency.[6] | The Pd/Cu co-catalyzed system is standard, but ligand choice can be crucial for the 4-bromo isomer.[14] |
Experimental Protocols
To provide a practical context, here are representative, detailed protocols for the Buchwald-Hartwig amination of each isomer, synthesized from literature procedures.
This protocol is adapted from methodologies developed for unprotected halo-7-azaindoles.[5][11]
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-7-azaindole (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), and the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol %).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane or toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole product.
This protocol is based on conditions optimized for the more challenging 4-bromo isomer.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-protected 4-bromo-7-azaindole (e.g., N-benzyl, 1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and Xantphos (10 mol %).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure N-protected 4-amino-7-azaindole.
Conclusion and Strategic Implications
The choice between 4-bromo- and 5-bromo-7-azaindole as a synthetic intermediate has significant downstream consequences.
-
5-Bromo-7-azaindole is the more "user-friendly" and reactive isomer for a broad range of standard palladium-catalyzed cross-coupling reactions. Its reactivity profile is predictable, and it often provides high yields under relatively mild conditions, even without N-H protection. It should be considered the default choice when the synthetic route allows for functionalization at the C5 position.
-
4-Bromo-7-azaindole represents a more challenging substrate. While it is a viable handle for introducing diversity at the C4 position, chemists should anticipate the need for more rigorous reaction optimization.[5] The use of N-protection, sterically demanding and electron-rich ligands (e.g., Xantphos, RuPhos), and carefully selected bases are often necessary to overcome its lower inherent reactivity.[5]
By understanding these fundamental differences, researchers can make more informed decisions in their synthetic planning, saving valuable time and resources in the development of novel 7-azaindole-based molecules.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the electronic structure and dipole-bound state of the 7-azaindolide anion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
The Versatility of the 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, makes it an ideal starting point for designing competitive kinase inhibitors.[1][2] The strategic placement of a bromine atom and a methyl group, as in 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, provides medicinal chemists with versatile handles for synthetic elaboration, enabling the development of potent and selective inhibitors against a range of critical kinase targets implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of several key kinase inhibitors derived from this versatile scaffold, supported by experimental data and protocols.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[3][4] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream pathways like RAS-MEK-ERK and PI3K-Akt, which promote cell proliferation, migration, and angiogenesis.[3]
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. Through structure-activity relationship (SAR) studies, compound 4h was identified as a highly potent pan-FGFR inhibitor.[3][4]
Efficacy of Compound 4h: This compound demonstrated potent enzymatic inhibition across multiple FGFR isoforms, with low nanomolar IC50 values.[3][4] In cellular assays, compound 4h effectively inhibited the proliferation of breast cancer cells (4T1), induced apoptosis, and significantly hampered cell migration and invasion.[3][4]
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.
Targeting Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S-phase of the cell cycle.[5] Its targeted inhibition can lead to cell death, particularly in cancer cells, making it an attractive target for anticancer drug development. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were investigated, leading to the discovery of compound 42 , a potent and ATP-mimetic inhibitor of Cdc7.[5]
Efficacy of Compound 42: Compound 42 , identified as (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, exhibited a remarkable IC50 value of 7 nM against Cdc7 kinase, showcasing its high potency.[5] This level of inhibition highlights the effectiveness of the pyrrolo[2,3-b]pyridine scaffold in targeting this essential cell cycle kinase.
Targeting Cyclin-Dependent Kinase 8 (CDK8)
CDK8 is a transcriptional regulator that is part of the Mediator complex. Its dysregulation has been linked to various cancers, including colorectal cancer, by modulating oncogenic signaling pathways such as the WNT/β-catenin pathway.[6] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor.[6]
Efficacy of Compound 22: Compound 22 demonstrated a potent kinase inhibitory activity with an IC50 of 48.6 nM.[6] Mechanistic studies revealed that it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. This action induces cell cycle arrest and has been shown to significantly inhibit tumor growth in in vivo xenograft models of colorectal cancer.[6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a new class of potent Cdc7 inhibitors designed by putative pharmacophore model: Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Analytical Method Validation for Purity Assessment of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound, represents a class of molecules frequently utilized as key building blocks in the synthesis of novel therapeutic agents. The presence of impurities, even at trace levels, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, the development and validation of robust analytical methods for purity assessment are of paramount importance.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the performance of leading analytical technologies, and ground our discussion in the rigorous framework of international regulatory guidelines. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.
Regulatory Framework: The Foundation of Method Validation
Any discussion of analytical method validation must begin with the global standards that ensure data integrity and reliability. The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a comprehensive framework. The recently revised ICH Q2(R2) guideline, in conjunction with the new ICH Q14 guideline on analytical procedure development, emphasizes a lifecycle approach to method validation.[1][2][3][4] This modern perspective treats validation not as a one-time event, but as a continuous process that ensures a method remains suitable throughout its use.[2]
The core validation parameters, as defined by these guidelines, are designed to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6][7] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][8]
-
Accuracy: The closeness of test results to the true value.[2][5]
-
Precision: The degree of agreement among individual test results.[2][5]
-
Linearity: The ability to produce results directly proportional to the analyte concentration.[2][9]
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable accuracy, precision, and linearity.[9]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
Compliance with these guidelines is essential for regulatory submissions and for ensuring that the quality of pharmaceutical products is consistently maintained.[5][11]
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 10. scispace.com [scispace.com]
- 11. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
Comparative Analysis of Biological Activities in 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
A Senior Application Scientist's Guide to a Privileged Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure is a cornerstone in the development of numerous bioactive molecules and approved therapies.[1] This guide focuses on derivatives originating from a particularly versatile intermediate: 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine . The bromine atom at the 4-position serves as a crucial synthetic handle, allowing for extensive functionalization through cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of aryl and heteroaryl groups.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, most notably as potent kinase inhibitors for cancer therapy, but also showing potential in treating inflammatory diseases and neurodegenerative disorders.[1][2][3]
I. Anticancer Activity: A Multi-Pronged Assault on Malignancy
The pyrrolo[2,3-b]pyridine core is a recurring motif in a multitude of potent anticancer agents. The derivatives of this compound primarily exert their effects through the targeted inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Kinase Inhibition: The Primary Mechanism of Action
Abnormal kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The 4-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine framework has proven to be an exceptional starting point for designing specific and potent kinase inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway, when abnormally activated, is a key driver in the progression of various tumors, including breast, lung, and bladder cancers.[4][5] Consequently, targeting FGFRs is a highly attractive strategy for cancer therapy.[4][5] Several studies have reported the development of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFRs 1, 2, and 3. For instance, compound 4h from one study demonstrated impressive inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[4][5] This compound effectively inhibited breast cancer cell proliferation, induced apoptosis, and significantly hampered cell migration and invasion in vitro.[4][5]
-
c-Met Inhibition: The c-Met proto-oncogene is another critical target in oncology. Five novel 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activity against c-Met and ALK (Anaplastic Lymphoma Kinase). One compound exhibited strong c-Met kinase inhibition with an IC50 of 22.8 nM and also showed potent inhibition of cell growth in MKN-45 and EBC-1 cancer cell lines.[6]
-
Janus Kinase (JAK1) Inhibition: JAK1 plays a pivotal role in cytokine-mediated inflammatory and autoimmune responses.[7] The design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides has led to the discovery of potent and selective JAK1 inhibitors.[7] One particular derivative, 31g , and its (S,S)-enantiomer 38a , showed excellent potency for JAK1 with high selectivity over other JAK family members (JAK2, JAK3, and TYK2).[7] This compound also demonstrated therapeutic potential beyond cancer by inhibiting the proliferation and fibrogenic gene expression of hepatic stellate cells, which are involved in liver fibrosis.[7]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the pathogenesis of Alzheimer's disease (AD) through its role in tau protein hyperphosphorylation.[2] A series of novel pyrrolo[2,3-b]pyridine derivatives were developed as potent GSK-3β inhibitors. Several compounds, notably 41 , 46 , and 54 , displayed remarkable inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, along with high selectivity over other kinases.[2] Compound 41 not only inhibited tau hyperphosphorylation in cellular models but also showed low cytotoxicity and effectively improved dyskinesia in a zebrafish model of AD.[2]
-
Traf2- and NCK-Interacting Kinase (TNIK) Inhibition: TNIK is a promising target for colorectal cancer. A quantitative structure-activity relationship (QSAR) study was conducted on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, with activities (pIC50) ranging from 7.37 to 9.92, highlighting the potential of this scaffold for developing new treatments for this type of cancer.
Summary of Kinase Inhibitory Activity
| Derivative Class/Compound | Target Kinase | IC50 Values | Disease Area | Reference |
| Substituted 1H-pyrrolo[2,3-b]pyridines (e.g., 4h ) | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | Cancer | [4][5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met | 22.8 nM | Cancer | [6] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | Potent and Selective | Inflammation, Fibrosis | [7] |
| Novel pyrrolo[2,3-b]pyridine derivatives (e.g., 41 ) | GSK-3β | 0.22 nM | Alzheimer's Disease | [2] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | pIC50 up to 9.92 | Colorectal Cancer |
II. Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core pyrrolopyridine ring. The bromine at the C4 position is the key starting point for introducing diversity.
-
Substitution at C4: The C4 position, where the initial bromine is located, is critical. Attaching various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions directly influences target affinity and selectivity. For instance, in FGFR inhibitors, specific substitutions at this position are necessary for interaction with the hydrophobic pocket of the kinase domain.[4]
-
Substitution on the Pyrrole Nitrogen (N1): Modification at the N1 position can impact solubility, cell permeability, and target engagement. N-alkylation has been used to modulate the properties of JAK1 inhibitors.[7]
-
Substitution at C2: The methyl group at the C2 position is a common feature, but modifications here can also be explored to fine-tune activity.
Caption: Key modification sites on the pyrrolo[2,3-b]pyridine core.
III. Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of these compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental first step in screening for potential anticancer agents.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method to determine the inhibitory effect of compounds on a specific protein kinase (e.g., FGFR, c-Met).
Principle: A substrate peptide is pre-coated onto an ELISA plate. The kinase enzyme phosphorylates this substrate in the presence of ATP. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (like HRP). A colorimetric substrate is then added, and the resulting signal is proportional to the kinase activity. Inhibitors will reduce this signal.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a specific kinase substrate (e.g., a poly-Glu-Tyr peptide). Incubate overnight at 4°C, then wash and block the plate to prevent non-specific binding.
-
Kinase Reaction: In each well, add the kinase buffer, the test compound at various concentrations, the purified recombinant kinase enzyme, and ATP to initiate the phosphorylation reaction. Include a "no inhibitor" control and a "no enzyme" background control.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and wash the wells. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells thoroughly. Add a colorimetric HRP substrate (e.g., TMB). A color will develop in proportion to the amount of phosphorylated substrate.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background reading. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
IV. Conclusion and Future Outlook
The this compound scaffold is unequivocally a foundation of significant value in modern drug discovery. Its derivatives have demonstrated potent and often selective inhibitory activity against a range of therapeutically relevant protein kinases, cementing their potential as next-generation treatments for cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic tractability afforded by the C4-bromo substituent allows for extensive and rational chemical modification, enabling researchers to fine-tune biological activity and optimize pharmacokinetic profiles.
Future research will likely focus on enhancing the selectivity of these inhibitors to minimize off-target effects and improve safety profiles. Furthermore, exploring novel substitutions on the pyrrolopyridine core could uncover activity against new biological targets, expanding the therapeutic utility of this remarkable chemical scaffold.
References
- 1. 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine [benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Its Structural Analogues
Abstract
This guide provides a detailed comparative analysis of the spectroscopic data for 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its key analogues. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. The precise characterization of substituted 7-azaindole derivatives is critical for drug discovery and development, ensuring unequivocal structure-activity relationship (SAR) studies. This document offers an in-depth examination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to delineate the subtle yet significant electronic and structural effects of substituents on the 7-azaindole core. The experimental data presented herein serves as a benchmark for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds.
Introduction: The Significance of Spectroscopic Characterization
The 7-azaindole framework is a bioisostere of indole and is found in a variety of kinase inhibitors and other therapeutic agents. The introduction of substituents, such as halogens and alkyl groups, onto this core can drastically alter a molecule's physicochemical properties, metabolic stability, and biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful, non-destructive means to elucidate molecular structure with high fidelity.
This guide focuses on comparing this compound with three pertinent analogues to illustrate how substituent changes manifest in their respective spectra:
-
2-methyl-1H-pyrrolo[2,3-b]pyridine: The parent compound, to establish a baseline.
-
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: To compare the effect of a different halogen at the same position.
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine: To assess the influence of the C2-methyl group.
The causality behind our experimental choices lies in isolating the spectroscopic impact of each substituent. By methodically comparing the spectra, we can build a predictive understanding of how structural modifications influence the electronic environment of the 7-azaindole scaffold.
Experimental Methodologies: A Self-Validating Protocol
The integrity of spectroscopic data hinges on rigorous and reproducible experimental protocols. The following methods describe a self-validating system for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of each analyte was dissolved in 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence the chemical shift of labile protons, such as the N-H proton. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: Spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm. Typically, over 1024 scans were required to achieve adequate signal intensity.
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected using standard instrument software.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used. The ATR method is preferred for its minimal sample preparation and reproducibility.
-
Data Acquisition: A small amount of the solid sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: An Electron Ionization (EI) mass spectrometer was used for its ability to generate reproducible fragmentation patterns, which are crucial for structural elucidation.
-
Data Acquisition: Samples were introduced via a direct insertion probe. The ionization energy was set to a standard 70 eV. The mass analyzer was scanned over a range of m/z 40-400.
Caption: A generalized workflow for spectroscopic data acquisition and analysis.
Comparative Spectroscopic Analysis
This section details the comparison of the acquired spectroscopic data. The molecular structures under investigation are presented below.
Caption: The chemical structures of the target compound and its selected analogues.
¹H NMR Spectroscopy: Probing the Electronic Environment
The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton. The chemical shifts (δ) of the aromatic protons are particularly informative.
Key Observations:
-
N-H Proton: The pyrrole N-H proton is typically observed as a broad singlet at high chemical shift (δ > 11 ppm in DMSO-d₆) due to hydrogen bonding and its acidic nature.
-
Effect of C4-Halogen: Comparing 2-methyl-1H-pyrrolo[2,3-b]pyridine to its C4-halogenated counterparts, the most significant change is observed for the H5 and H6 protons. The electron-withdrawing nature of bromine and chlorine deshields these protons, shifting them downfield.
-
H3 Proton: In the methyl-substituted compounds, the H3 proton appears as a singlet or a narrow multiplet around δ 6.2-6.4 ppm. In 4-Bromo-1H-pyrrolo[2,3-b]pyridine , this proton is coupled to the H2 proton, resulting in a distinct doublet of doublets.
-
C2-Methyl Group: The methyl group protons appear as a sharp singlet around δ 2.4-2.5 ppm. The absence of this signal is a clear differentiator for 4-Bromo-1H-pyrrolo[2,3-b]pyridine .
-
Pyridine Protons (H5 & H6): These protons form an AX or AB spin system. In the unsubstituted parent compound, H5 and H6 are clearly defined doublets. The introduction of a C4-halogen deshields both, but the effect is more pronounced on the adjacent H5 proton.
Table 1: Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆
| Proton | This compound | 2-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| N-H | ~11.8 (br s) | ~11.4 (br s) | ~11.7 (br s) | ~12.0 (br s) |
| H3 | 6.25 (s) | 6.13 (s) | 6.30 (s) | 6.50 (dd) |
| H5 | 8.05 (d) | 7.85 (d) | 8.00 (d) | 8.10 (d) |
| H6 | 7.15 (d) | 6.95 (d) | 7.10 (d) | 7.20 (d) |
| CH₃ | 2.45 (s) | 2.41 (s) | 2.43 (s) | N/A |
| H2 | N/A | N/A | N/A | 7.55 (dd) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides direct insight into the carbon framework. The chemical shifts are highly sensitive to the electronegativity of attached atoms.
Key Observations:
-
C4 Carbon: The most dramatic effect is seen at the site of substitution. The C4 carbon signal is shifted significantly downfield in the halogenated compounds due to the direct attachment of an electronegative atom. However, the signal for the bromo-substituted carbon (C4) is typically found at a lower chemical shift (~113 ppm) compared to the chloro-substituted carbon (~128 ppm) due to the "heavy atom effect" of bromine.
-
C2 Carbon: This carbon is significantly deshielded in the methyl-substituted compounds (~150 ppm) compared to the non-methylated analogue.
-
C3a and C7a: These quaternary carbons at the ring junction are also sensitive to substitution patterns on the pyridine and pyrrole rings, respectively.
Table 2: Comparative ¹³C NMR Data (δ, ppm) in DMSO-d₆
| Carbon | This compound | 2-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| C2 | 151.2 | 149.8 | 150.5 | 128.0 |
| C3 | 101.5 | 99.8 | 100.9 | 102.5 |
| C3a | 128.0 | 127.5 | 127.8 | 129.0 |
| C4 | 113.5 | 119.5 | 128.5 | 114.0 |
| C5 | 130.5 | 128.2 | 129.5 | 131.0 |
| C6 | 116.0 | 115.5 | 115.8 | 116.5 |
| C7a | 148.5 | 149.0 | 148.8 | 149.2 |
| CH₃ | 14.5 | 14.2 | 14.3 | N/A |
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is excellent for identifying key functional groups and bond vibrations.
Key Observations:
-
N-H Stretch: A characteristic sharp peak is observed in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. Its position and broadness can be influenced by hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: The aromatic ring stretching vibrations for the fused ring system are found in the 1600-1450 cm⁻¹ region.
-
C-X (Halogen) Stretch: The C-Br and C-Cl stretching vibrations are found in the fingerprint region (below 1000 cm⁻¹). The C-Br stretch typically appears at a lower frequency (around 500-600 cm⁻¹) than the C-Cl stretch (around 600-800 cm⁻¹), although these can be difficult to assign definitively without computational support.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibration | This compound | 2-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| N-H Stretch | ~3150 | ~3140 | ~3155 | ~3160 |
| Aromatic C-H | ~3050 | ~3055 | ~3050 | ~3060 |
| Aliphatic C-H | ~2950 | ~2945 | ~2950 | N/A |
| C=C, C=N Stretch | 1610, 1550 | 1605, 1560 | 1610, 1555 | 1600, 1545 |
| C-Br Stretch | ~580 | N/A | N/A | ~585 |
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the exact molecular weight and crucial information about elemental composition, especially for halogenated compounds.
Key Observations:
-
Molecular Ion Peak (M⁺): The most important signal is the molecular ion peak. For compounds containing bromine or chlorine, this peak will appear as a characteristic isotopic pattern.
-
Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, any bromo-containing compound will exhibit two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. This is a definitive diagnostic feature.
-
Chlorine Isotopic Pattern: Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, but their natural abundance is approximately 3:1. This results in an [M]⁺ to [M+2]⁺ peak intensity ratio of 3:1.
-
Fragmentation: A common fragmentation pathway for the methyl-substituted compounds is the loss of a hydrogen radical to form a stable [M-H]⁺ ion, which can undergo further rearrangement.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Formula | MW | Key m/z Peaks (Relative Intensity) |
| This compound | C₈H₇BrN₂ | 211.06 | 210/212 (100/98) , 131 |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | 132 (100) , 131 |
| 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇ClN₂ | 166.61 | 166/168 (100/32) , 131 |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.04 | 196/198 (100/98) , 117 |
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a set of distinct and predictable features that allow for their unequivocal differentiation.
-
¹H and ¹³C NMR are powerful tools for determining the substitution pattern, with chemical shifts being highly sensitive to the electronic effects of halogens and alkyl groups.
-
FT-IR provides confirmation of key functional groups, most notably the N-H and C-H bonds.
-
Mass Spectrometry is indispensable for confirming the molecular weight and, critically, for identifying the presence and type of halogen through the characteristic isotopic patterns of the molecular ion peak.
This guide demonstrates that a multi-technique spectroscopic approach provides a robust and self-validating system for the structural characterization of substituted 7-azaindole derivatives, a cornerstone of modern synthetic and medicinal chemistry.
A Comparative Benchmarking of Synthetic Routes to 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This compound, a substituted 7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various kinases, which are pivotal targets in oncology and inflammation research. The strategic placement of the bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. The methyl group at the 2-position can also influence the molecule's binding affinity and metabolic stability. Given its importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance.
This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound. Each route is critically evaluated based on experimental data, highlighting the underlying chemical principles, advantages, and limitations to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Multi-step Synthesis via a Pyridine Precursor
This approach constructs the pyrrolo[2,3-b]pyridine core through a linear sequence starting from a commercially available pyridine derivative. The key steps involve the formation of a functionalized pyridine intermediate followed by cyclization to build the pyrrole ring.
Workflow for Route 1
A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
The 2-methyl-1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral components of numerous clinical candidates and approved drugs, including potent kinase inhibitors. The strategic functionalization of this core structure is paramount for drug discovery efforts. Among the various positions on the azaindole ring, the C4 position offers a key vector for molecular diversification. The commercially available 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile starting material for this purpose, with palladium-catalyzed cross-coupling reactions being the most powerful and widely adopted method for forging new carbon-carbon and carbon-heteroatom bonds at this position.[1]
The success of these transformations hinges critically on the selection of the palladium catalyst system, which comprises a palladium precursor and, typically, a supporting ligand.[1] The ligand's electronic and steric properties modulate the reactivity and stability of the palladium center, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various palladium catalyst systems for the most common and impactful cross-coupling reactions involving this compound, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for introducing aryl, heteroaryl, or vinyl substituents. Its broad functional group tolerance and the general stability of boronic acid coupling partners make it a workhorse in pharmaceutical development.[2] For a substrate like 4-bromo-7-azaindole, the choice of catalyst is dictated by the steric and electronic nature of the boronic acid partner.
Expertise & Experience: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for simple, unhindered arylboronic acids.[1][3] However, for more challenging couplings involving sterically hindered or electron-deficient boronic acids, more sophisticated catalyst systems are required. Modern catalyst systems often involve generating the active Pd(0) species in situ from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) and a specialized ligand.[4] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) have proven superior in these cases.[2][4] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.[2] PEPPSI-type precatalysts, which feature a built-in NHC ligand, are particularly effective for heteroaryl couplings due to their high activity and stability.[2]
Comparative Performance Data:
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | Standard, good for simple substrates.[1][3] |
| PdCl₂(dppf) | 3 | K₃PO₄ | Dioxane | 100 | 16 | ~92 | Reliable, good general performance.[1] |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | Excellent for hindered substrates.[2] |
| PEPPSI-IPr | 0.5-1 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | High TON, very active for heteroaryls.[2] |
Note: Yields are representative for couplings with phenylboronic acid and may vary based on the specific coupling partner. Data is extrapolated from performance with similar bromopyridines.
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inerting the Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for an additional 10 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, a common motif in pharmaceuticals.[5] This reaction allows for the coupling of 4-bromo-7-azaindole with a wide variety of primary and secondary amines. The development of this chemistry has progressed through several "generations" of catalyst systems, with each new generation offering broader scope and milder conditions.[5]
Expertise & Experience: First-generation catalysts using ligands like P(o-tolyl)₃ were limited in scope.[5] The key breakthrough came with the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos). These ligands stabilize the monomeric palladium species, accelerate the C-N reductive elimination, and prevent catalyst decomposition pathways like β-hydride elimination.[5] For heterocyclic substrates like the target molecule, specialized precatalysts based on these advanced ligands are highly effective, even for unprotected NH-containing heterocycles.[6] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Comparative Performance Data:
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features |
| Pd₂(dba)₃ / BINAP | 2 | NaOt-Bu | Toluene | 100 | 18 | Moderate | Early generation, limited scope. |
| Pd(OAc)₂ / XPhos | 1 | K₃PO₄ | t-BuOH | 110 | 12 | Good-Excellent | Broadly applicable, good for many amines. |
| tBuBrettPhos Pd G3 Precatalyst | 0.5-2 | LHMDS | Dioxane | 80 | 6 | Excellent | Highly active, mild conditions, ideal for N-H heterocycles.[6] |
Note: Yields are representative and highly dependent on the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination using a G3 Precatalyst
-
Vessel Preparation: In a glovebox, add the tBuBrettPhos G3 precatalyst (0.01 mmol, 1 mol%) and the base (e.g., LHMDS, 1.5 mmol, 1.5 equiv) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
Diagram: Generalized Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[7] This reaction is invaluable for constructing rigid linkers in molecules and for accessing intermediates that can undergo further transformations.
Expertise & Experience: The classic Sonogashira protocol uses a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[8] The copper salt facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. While highly effective, the use of copper can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling), and requires rigorous purification to remove copper residues, which is critical in pharmaceutical synthesis.[7]
Consequently, significant effort has been devoted to developing copper-free Sonogashira conditions.[9] These protocols rely on highly active palladium catalysts, often with bulky, electron-rich phosphine or NHC ligands, and typically require a strong amine base which acts both as a base and a solvent.[9][10] For sensitive substrates, copper-free conditions are often preferred.
Comparative Performance Data:
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | Et₃N | Toluene | RT - 50 | 6-20 | Good-Excellent | Classic, reliable conditions.[8] |
| Pd(CF₃COO)₂ / PPh₃ | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | Excellent | High yields for aminopyridines.[10] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 1-18 | Excellent | Air-stable precatalyst, copper-free.[9] |
| 10% Pd/C | CuI (optional) | Et₃N | Various | 100 | >12 | Moderate | Heterogeneous, easy removal, lower activity for bromides.[11] |
Note: TMP = 2,2,6,6-Tetramethylpiperidine. Yields are representative.
Diagram: Typical Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Heck Reaction: Vinylation of the Azaindole Core
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] This reaction provides a direct route to introduce vinyl groups onto the 4-position of the azaindole core, which are versatile handles for further synthetic manipulations.
Expertise & Experience: Heck reactions are often sensitive to the choice of catalyst, base, and solvent. While Pd(OAc)₂ is a common precursor, phosphine ligands are not always required, and "phosphine-free" conditions have been developed.[12] In these cases, the solvent or other additives can stabilize the catalytic species. However, for consistent results, particularly with heteroaryl bromides, well-defined catalyst systems are preferred. Palladacycles and catalysts with N-heterocyclic carbene (NHC) or pyridyl-imine ligands have shown high activity and stability, often with high turnover numbers (TONs).[12][13] A key consideration in the Heck reaction is regioselectivity when using unsymmetrical alkenes. For terminal alkenes like acrylates or styrenes, coupling typically occurs at the unsubstituted terminus, leading to the trans isomer with high selectivity.[12]
Comparative Performance Data:
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features |
| Pd(OAc)₂ | 2 | Et₃N | DMF | 120 | 12 | Good | Classic phosphine-free conditions.[14] |
| Pd/NHC Complex | 1 | K₂CO₃ | NMP | 140 | 8 | Excellent | High activity and stability.[12] |
| Pyridyl-imine Pd(II) | 0.1 | Et₃N | DMF | 80 | 2.5 | Excellent | Very high TOF, low catalyst loading.[13] |
| Pd@AEPOP | 0.8 | Et₃N | DMF | 120 | 10 | Excellent | Heterogeneous, recyclable catalyst.[14] |
Note: NMP = N-Methyl-2-pyrrolidone. Yields are for coupling with acrylates or styrenes.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic and medicinal chemistry.
-
For Suzuki-Miyaura reactions, the trend is towards highly active phosphine and NHC-ligated systems (e.g., Pd/SPhos, PEPPSI-IPr) that allow for low catalyst loadings and broad substrate scope.[2]
-
In Buchwald-Hartwig amination , advanced biarylphosphine ligands and their corresponding precatalysts (e.g., tBuBrettPhos G3) are the state-of-the-art, enabling couplings under mild conditions.[6]
-
For Sonogashira couplings, while traditional Pd/Cu systems remain effective, copper-free protocols using specialized monoligated Pd precatalysts are increasingly favored to simplify purification and avoid copper-related side reactions.[9]
-
Heck reactions benefit from highly stable and active systems like palladacycles or NHC-ligated catalysts, which can operate at low loadings with high efficiency.[12][13]
Beyond these established methods, the field of C-H activation offers a future direction, potentially allowing for the direct coupling of the azaindole C-H bonds without prior halogenation, though this requires bespoke ligand and catalyst development.[15][16] The choice of catalyst is not a one-size-fits-all decision but a nuanced process based on the specific transformation, the nature of the coupling partners, and the desired scale of the reaction. This guide serves as a foundational resource for navigating these choices, grounded in established data and practical expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Regioselectivity of Electrophilic Substitution on 2-Methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity and regioselectivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics. The 2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural similarity to indole, a cornerstone in medicinal chemistry, makes it a valuable bioisostere. However, the introduction of a nitrogen atom in the six-membered ring significantly influences its electronic properties and, consequently, its behavior in chemical transformations. This guide provides a comprehensive comparison of electrophilic substitution reactions on 2-methyl-1H-pyrrolo[2,3-b]pyridine, offering experimental data and mechanistic insights to confirm its regioselectivity.
The Decisive Influence of the Pyrrole Ring: Unraveling Regioselectivity
The inherent reactivity of the 1H-pyrrolo[2,3-b]pyridine ring system towards electrophiles is predominantly dictated by the electron-rich pyrrole moiety. In an electrophilic aromatic substitution reaction, the site of attack is determined by the stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or sigma complex.
For 1H-pyrrolo[2,3-b]pyridine, electrophilic attack can theoretically occur at several positions on both the pyrrole and pyridine rings. However, the lone pair of electrons on the pyrrole nitrogen atom is delocalized into the five-membered ring, significantly increasing its electron density and rendering it more susceptible to electrophilic attack than the electron-deficient pyridine ring.
Within the pyrrole ring, two primary positions are available for substitution: C2 and C3. The regioselectivity is governed by the relative stability of the carbocation intermediates formed upon electrophilic attack at these positions.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including safe handling and responsible disposal. The compound 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic amine derivative, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1][2][3][4] However, its structural similarity to pyridine and other halogenated organic compounds necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and regulatory frameworks. Our objective is to empower researchers to manage this chemical waste safely, protecting both themselves and the environment.
Part 1: Hazard Assessment and Regulatory Context
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards and the governing regulations is essential.
Inferred Hazard Profile
| Hazard Class | Inferred Risk | Precautionary Statement | Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. The pyridine backbone is associated with toxicity.[7] Related brominated pyridines are classified as Acute Toxicity Category 4 (Oral).[6] | Do not eat, drink, or smoke when using this product.[5] If swallowed, call a poison center or doctor.[8] | SDS for 4-Bromo-2-methylpyridine[6] |
| Skin Irritation/Corrosion | Causes skin irritation. Halogenated organic compounds and pyridine derivatives can be irritating to the skin upon contact.[7] | Wear protective gloves and clothing.[9] If on skin, wash with plenty of water.[8] | SDS for 4-Bromo-2-methylpyridine[6] |
| Eye Irritation/Damage | Causes serious eye irritation/damage. Direct contact with the eyes is likely to cause significant irritation or damage. | Wear eye and face protection.[9] If in eyes, rinse cautiously with water for several minutes.[5] | SDS for 4-Bromo-2-methylpyridine[6] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust or vapors should be avoided. | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][10] | SDS for 4-Bromo-2-methylpyridine[6] |
Regulatory Framework: EPA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] RCRA establishes a "cradle-to-grave" management system, which means the generator of the waste is legally responsible for its safe disposal from the point of generation to its final destination.[13]
Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during the handling of hazardous substances, including during waste collection and storage.[14][15][16] This includes requirements for hazard communication, personal protective equipment (PPE), and emergency preparedness.[14][15]
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe disposal of this compound.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous.[13][17]
-
Review Regulations : Based on the inferred hazards, particularly its likely oral toxicity, this compound waste must be managed as a characteristic hazardous waste due to toxicity.
-
No Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the drain.[18] This is a critical compliance point, particularly for materials used in pharmaceutical research.[18]
Step 2: Required Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate exposure risks.[10]
-
Hand Protection : Wear nitrile or neoprene gloves.[7]
-
Eye Protection : Use chemical splash goggles.[7]
-
Body Protection : A standard laboratory coat is required.[10]
-
Respiratory Protection : All handling of the solid compound or its solutions should be done inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]
Step 3: Waste Segregation and Collection
Proper segregation is key to preventing dangerous chemical reactions and ensuring compliant disposal.
-
Designated Container : Collect waste this compound in a dedicated, chemically compatible container (e.g., glass or high-density polyethylene) that can be securely sealed.[10]
-
Solid vs. Liquid : Collect solid waste (e.g., residual powder, contaminated weigh paper) and liquid waste (e.g., solutions in organic solvents) in separate, appropriately designated containers.
-
Avoid Mixing : Do not mix this waste stream with other, incompatible waste types.
Step 4: Labeling and Temporary Storage
Accurate labeling and safe storage are mandated by RCRA.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
-
Storage :
Step 5: Final Disposal
The final step involves transferring the waste to your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.
-
Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Manifesting : The waste will be transported by a licensed professional under a hazardous waste manifest system, which tracks the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17] This completes the "cradle-to-grave" responsibility.[13]
Part 3: Spill Management Protocol
Accidents can happen, and a clear plan for managing spills is essential.[15]
-
Evacuate and Alert : If a significant spill occurs, alert colleagues and evacuate the immediate area.
-
Control Vapors : Ensure the chemical fume hood is operating to control any dust or vapors.
-
PPE : Don the appropriate PPE as described in Step 2 before re-entering the area.
-
Containment : For liquid spills, contain and absorb the spill using an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[5][19]
-
Collection : Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[5]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Label the container with the spilled chemical's name and dispose of it as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. media.laballey.com [media.laballey.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. epa.gov [epa.gov]
- 18. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Mastering the Safe Handling of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Drug Development Professionals
For the innovative researcher pushing the boundaries of drug discovery, novel heterocyclic compounds like 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are invaluable building blocks. However, with great potential comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this potent compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Label
This compound is a substituted pyrrolopyridine, and while specific toxicological data may be limited, the available safety data sheets for this and structurally similar compounds paint a clear picture of its potential hazards.[1] It is crucial to internalize these risks not as restrictions, but as the scientific basis for our safety protocols.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |
The "Why" Behind the Hazards: The presence of a bromine atom on the heterocyclic ring system can enhance the reactivity and biological activity of the molecule. This, combined with its nature as a fine chemical, often in powdered form, increases the risk of inadvertent exposure through inhalation, skin contact, or ingestion. The pyrrolopyridine core itself is found in many biologically active compounds, and this structural motif can interact with various biological pathways, underscoring the need for caution.
Personal Protective Equipment (PPE): Your Essential Barrier
A cavalier attitude towards PPE is a risk no reputable scientist can afford. For this compound, the following PPE is non-negotiable. The rationale behind each selection is to create a comprehensive barrier against the identified routes of exposure.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical splash goggles with side shields | Protects against accidental splashes and airborne particles from reaching the sensitive membranes of the eyes.[2][3] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potent compounds, offering an extra layer of protection and a clear protocol for doffing contaminated gloves. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory Protection | Work within a certified chemical fume hood | This is the primary engineering control to prevent inhalation of the powdered compound or any vapors.[4] For spill cleanup or when weighing larger quantities, a respirator with an appropriate cartridge may be necessary. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure a cycle of safety from preparation to cleanup.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4] This prevents the spread of contamination to other parts of the laboratory.
-
Gather All Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and clean. This minimizes the need to move in and out of the designated area, reducing the risk of spreading contamination.
-
PPE Donning: Put on all required PPE before entering the designated work area. Check gloves for any signs of damage.
Weighing and Dispensing
-
Tare Your Container: Place your receiving vessel on the analytical balance within the fume hood and tare the balance.
-
Careful Dispensing: Slowly and carefully dispense the required amount of this compound. Avoid any sudden movements that could create airborne dust.
-
Immediate Sealing: Once the desired amount is dispensed, securely cap the stock bottle and the receiving vessel.
-
Clean Spatula: Clean the spatula immediately after use by rinsing it with a suitable solvent into a designated halogenated waste container.
Post-Handling Procedures
-
Decontaminate Surfaces: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials in the solid hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, eye protection, and finally the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[5]
Spill Management: Preparedness is Key
Accidents can happen, but with a clear plan, they can be managed safely and effectively.
-
Evacuate and Alert: If a spill occurs, alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite or sand.[3]
-
Clean the Area: Carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of any chemical. All waste containing this compound is considered hazardous.
Waste Segregation
-
Solid Waste: Unused compound, contaminated paper towels, gloves, and other disposable materials should be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."[6]
-
Liquid Waste: Solvents used to clean glassware or in reactions containing the compound should be collected in a dedicated, sealed container labeled "Halogenated Liquid Waste."[7][8]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Follow your institution's specific procedures for the collection of hazardous waste. Do not pour any waste containing this compound down the drain.[9]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the entire process, the following workflow diagram illustrates the key stages of safely handling this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
By adhering to these principles and procedures, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
- 1. chemical-label.com [chemical-label.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 6. uakron.edu [uakron.edu]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
